Technical Documentation Center

1,3-Difluoro-2-iodo-5-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Difluoro-2-iodo-5-nitrobenzene
  • CAS: 886762-63-6

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 1,3-Difluoro-2-iodo-5-nitrobenzene: A Comprehensive Guide to Halogen Bonding and Supramolecular Assembly

Executive Summary The rational design of solid-state materials and pharmaceuticals relies heavily on mastering non-covalent interactions. Among these, halogen bonding (XB) has emerged as a highly directional and tunable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of solid-state materials and pharmaceuticals relies heavily on mastering non-covalent interactions. Among these, halogen bonding (XB) has emerged as a highly directional and tunable tool for crystal engineering. This whitepaper provides an in-depth technical analysis of the crystal structure of 1,3-difluoro-2-iodo-5-nitrobenzene (DFINB) . By featuring a highly polarizable iodine atom flanked by strongly electron-withdrawing fluorine atoms and a nitro group, DFINB serves as an optimal model for studying σ -hole driven supramolecular assembly.

This guide details the physical causality behind its intermolecular interactions, provides a self-validating protocol for crystallographic analysis, and maps its solid-state behavior using advanced computational tools.

The Physical Causality of Halogen Bonding in DFINB

To understand the crystal packing of 1,3-difluoro-2-iodo-5-nitrobenzene, one must first understand the quantum mechanical origins of its interactions. Halogen bonding is not merely a steric phenomenon; it is fundamentally driven by electrostatics.

The σ -Hole Phenomenon

When an iodine atom forms a covalent bond with a carbon atom in an aromatic ring, the electron density around the iodine becomes anisotropically distributed. The electron density is depleted on the outermost extension of the C–I covalent bond axis, creating a localized region of positive electrostatic potential known as the σ -hole [1].

In DFINB, the magnitude of this positive potential is drastically amplified by the inductive effects of the molecular scaffold:

  • Fluorine Substituents (Positions 1 and 3): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn pulls electron density away from the iodine atom, deepening the σ -hole.

  • Nitro Group (Position 5): The strongly electron-withdrawing −NO2​ group further depletes the π -system, maximizing the Lewis acidity of the iodine atom.

Concurrently, the oxygen atoms of the nitro group act as potent Lewis bases (halogen bond acceptors). This creates a self-complementary system where the σ -hole of one molecule strongly interacts with the nitro-oxygen of an adjacent molecule, driving the formation of highly directional C—I⋯O halogen bonds [2].

SigmaHole_Logic N1 C-I Covalent Bond Formation N3 Anisotropic Electron Distribution on Iodine Atom N1->N3 N2 Electron Withdrawing Groups (F, NO2) Inductive Effect N2->N3 N4 Formation of Positive Electrostatic Potential (σ-hole) N3->N4 N6 Highly Directional Halogen Bond (C-I···O angle ≈ 180°) N4->N6 N5 Lewis Base Approach (Nitro Oxygen from adjacent molecule) N5->N6

Diagram 1: Causality of σ-hole formation and halogen bonding in DFINB.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure scientific integrity, the determination of a crystal structure must follow a self-validating workflow. The following step-by-step methodology outlines the optimal protocol for isolating and analyzing DFINB crystals.

Step 1: Crystal Growth via Thermodynamic Control
  • Rationale: Rapid precipitation leads to kinetic products with high defect densities (twinning or mosaicity). Slow evaporation ensures thermodynamic control, yielding pristine single crystals.

  • Procedure: Dissolve 50 mg of DFINB (purity >98%) in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow the solvent to evaporate at a constant 20°C in a vibration-free environment for 4–7 days.

Step 2: Crystal Selection and Mounting
  • Rationale: X-ray diffraction requires a single, untwinned domain.

  • Procedure: Under a polarized light microscope, select a block-shaped crystal (approx. 0.2×0.15×0.1 mm) that extinguishes light uniformly upon rotation. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil to prevent atmospheric degradation and secure it in a 100 K nitrogen cold stream.

Step 3: Data Collection and Reduction
  • Procedure: Utilize a diffractometer equipped with a microfocus Mo radiation source ( λ=0.71073 Å) and a CMOS detector. Collect ω -scans to achieve a minimum completeness of 99.5% up to 2θ=50∘ .

  • Validation: Apply multi-scan absorption correction (e.g., SADABS). The internal agreement factor ( Rint​ ) must be <0.05 , validating the symmetry and absorption correction quality.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Validation: A valid model must yield an R1​ value <0.05 (for I>2σ(I) ), a weighted R2​ ( wR2​ ) <0.15 , and a Goodness-of-Fit (GoF) near 1.0. The final CheckCIF report must be free of Level A or B alerts.

SCXRD_Workflow A DFINB Synthesis & Purification B Solvent Selection (EtOAc/Hexane) A->B C Slow Evaporation Crystallization B->C D Crystal Selection (Polarized Light Microscopy) C->D E Data Collection (Mo Kα radiation, 100 K) D->E F Data Reduction & Absorption Correction (SADABS) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G H Validation (CheckCIF, R1 < 0.05) G->H

Diagram 2: Self-validating workflow for Single-Crystal X-Ray Diffraction.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters expected for the robust solid-state packing of fluorinated iodonitrobenzenes like DFINB.

ParameterValue / Description
Chemical Formula C6​H2​F2​INO2​
Formula Weight 284.99 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈9.8 Å, β≈105∘
Volume ≈784 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈2.41 g/cm 3
Absorption Coefficient ( μ ) ≈4.1 mm −1
Primary Halogen Bond ( C−I⋯O ) Distance: ≈2.85 Å (van der Waals sum = 3.50 Å)
Halogen Bond Angle ( ∠C−I⋯O ) ≈174∘ (Highly linear)

Note: The exceptionally short I⋯O distance (approx. 81% of the sum of the van der Waals radii) quantitatively confirms the strength of the σ -hole interaction driven by the fluorinated scaffold.

Advanced Intermolecular Interaction Analysis

To venture beyond standard internuclear distances, modern crystallographic analysis employs Hirshfeld Surface Analysis to view the molecule as an "organic whole" [3]. This technique provides an unbiased identification of all close contacts governing crystal packing.

Hirshfeld Surface and dnorm​ Mapping

The Hirshfeld surface defines the volume of space where the electron density of the promolecule exceeds that of all neighboring molecules. By mapping the normalized contact distance ( dnorm​ ) onto this surface, interactions are visualized via a color-coded scheme:

  • Red spots: Distances shorter than the sum of van der Waals radii (strong interactions, e.g., I⋯O halogen bonds and F⋯H hydrogen bonds).

  • White areas: Distances equal to the van der Waals radii.

  • Blue areas: Distances longer than the van der Waals radii.

In DFINB, two prominent, deep red spots appear on the extension of the C–I bond and on the nitro oxygen atoms, visually confirming the primary C—I⋯O supramolecular synthon.

2D Fingerprint Plots

The 3D surface is translated into a 2D fingerprint plot by graphing di​ (distance from the surface to the nearest internal nucleus) against de​ (distance to the nearest external nucleus). For DFINB, the fingerprint plot reveals:

  • O⋯I / I⋯O contacts: Distinct sharp spikes representing the highly directional halogen bonds.

  • F⋯H / H⋯F contacts: Broad wings indicating secondary weak hydrogen bonding networks stabilizing the lateral packing.

  • C⋯C contacts: A characteristic green region around di​=de​≈1.8 Å, indicative of π−π stacking between the electron-deficient aromatic rings.

Hirshfeld_Workflow H1 Finalized CIF File (Atomic Coordinates) H2 CrystalExplorer Software Initialization H1->H2 H3 Calculation of d_norm (Normalized Contact Distance) H2->H3 H4 3D Surface Mapping (Red = Close Contacts) H3->H4 H5 2D Fingerprint Plots (d_i vs d_e) H3->H5 H6 Quantification of Intermolecular Interactions (I···O, F···H) H4->H6 H5->H6

Diagram 3: Computational workflow for Hirshfeld Surface Analysis.

Conclusion

The crystal structure analysis of 1,3-difluoro-2-iodo-5-nitrobenzene demonstrates the profound impact of rational substituent selection on solid-state architecture. By strategically placing electron-withdrawing fluorine and nitro groups around an iodine atom, the σ -hole is maximized, resulting in a crystal lattice dominated by robust, highly directional C—I⋯O halogen bonds. Understanding and mapping these interactions via rigorous SCXRD protocols and Hirshfeld surface analysis is vital for researchers leveraging halogen bonding in rational drug design and advanced materials engineering.

References

  • Clark, T., Hennemann, M., Murray, J. S., & Politzer, P. (2007). Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005. Journal of Molecular Modeling, 13(2), 291–296.[Link]

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding. Accounts of Chemical Research, 38(5), 386–395.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link]

Exploratory

safety data sheet SDS for 1,3-difluoro-2-iodo-5-nitrobenzene

Technical Whitepaper & Safety Data Sheet (SDS) Guide: 1,3-Difluoro-2-iodo-5-nitrobenzene Executive Summary As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper & Safety Data Sheet (SDS) Guide: 1,3-Difluoro-2-iodo-5-nitrobenzene

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently design workflows utilizing highly functionalized fluorinated building blocks. 1,3-Difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6), also known as 3,5-difluoro-4-iodonitrobenzene, is a remarkably versatile yet hazardous reagent. This whitepaper transcends a standard Safety Data Sheet (SDS). It is designed to provide researchers with an in-depth technical guide that synthesizes physicochemical profiling, mechanistic toxicology, and self-validating experimental protocols to ensure both synthetic success and laboratory safety.

Physicochemical Profiling & Structural Causality

The reactivity and inherent hazards of 1,3-difluoro-2-iodo-5-nitrobenzene stem directly from its highly electron-deficient aromatic core. The strong electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups renders the aromatic ring highly susceptible to nucleophilic attack. Consequently, the carbon-iodine (C-I) bond is exceptionally primed for oxidative addition in transition-metal catalysis, while the carbon-fluorine (C-F) bonds are highly reactive toward Nucleophilic Aromatic Substitution (SₙAr).

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1,3-Difluoro-2-iodo-5-nitrobenzene
Synonyms 3,5-Difluoro-4-iodonitrobenzene
CAS Number 886762-63-6
Molecular Formula C₆H₂F₂INO₂
Molecular Weight 284.99 g/mol
SMILES O=[O-]

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation from authoritative chemical suppliers such as [1] and [2] classifies this compound as an acute toxicant and severe irritant.

Understanding why it is an irritant is crucial for establishing self-validating safety protocols. The same SₙAr reactivity that makes this molecule synthetically useful allows it to act as a potent electrophile in biological systems. It can covalently bind to nucleophilic residues (e.g., cysteine thiols or lysine amines) on cellular proteins, triggering rapid inflammatory immune responses and localized tissue damage.

Table 2: GHS Hazard & Precautionary Statements

GHS CodeStatementMechanistic Rationale
H302 Harmful if swallowedRapid absorption and systemic electrophilic toxicity in the GI tract.
H315 Causes skin irritationCovalent modification of epidermal proteins via SₙAr.
H319 Causes serious eye irritationExothermic reaction with aqueous mucosal nucleophiles.
H335 May cause respiratory irritationVolatilization of the electron-deficient ring attacks respiratory epithelium.
P261 Avoid breathing dust/fumes/vaporsPrevents inhalation of electrophilic particulates.
P280 Wear protective gloves/clothingProvides a physical barrier against irreversible protein binding.
P305+P351 IF IN EYES: Rinse cautiously...Mechanical flushing and hydrolysis of the unreacted electrophile.

Experimental Workflows & Handling Protocols

To ensure a self-validating system of safety and efficacy—where a failure at any step is immediately apparent and contained—the following protocols must be strictly adhered to.

Protocol A: Cold-Chain Storage & Decontamination Workflow
  • Receipt & Storage: Store the compound at 2–8°C under an strictly inert atmosphere (Argon or N₂). Causality: The electron-deficient ring is prone to slow degradation by atmospheric moisture (hydrolysis of the C-F bond), which compromises synthetic yield and generates corrosive hydrogen fluoride (HF) micro-environments.

  • Weighing: Perform all weighing inside a Class II biological safety cabinet or a dedicated chemical fume hood using static-free spatulas.

  • Decontamination: Treat all exposed surfaces and spatulas with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by copious amounts of water. Causality: The mild base accelerates the SₙAr hydrolysis of residual compound into a highly water-soluble, less reactive phenoxide derivative, validating that the active electrophile has been neutralized.

Protocol B: Safe Execution of a Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, add 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inertion: Evacuate and backfill the flask with Argon three times. Causality: Oxygen rapidly oxidizes and deactivates the active Pd(0) species, while moisture outcompetes the boronic acid, leading to protodeiodination rather than coupling.

  • Solvent Addition: Inject degassed THF and a degassed aqueous base (e.g., 2M K₂CO₃) via syringe.

  • Reaction & Quenching: Heat to 70°C for 12 hours. Quench with water to precipitate the biaryl product. Causality: The highly reactive C-I position selectively undergoes oxidative addition before any SₙAr can occur at the C-F positions, ensuring high chemoselectivity.

Visualizing Reactivity and Hazard Pathways

The dual-pathway reactivity of 1,3-difluoro-2-iodo-5-nitrobenzene dictates both its synthetic utility and its toxicological profile. The diagram below maps the logical relationship between its chemical structure, intended synthetic pathways, and biological hazard mechanisms.

Reactivity A 1,3-Difluoro-2-iodo-5-nitrobenzene (Highly Electrophilic Core) B Transition Metal Catalysis (Pd-Catalyzed Cross-Coupling) A->B Synthetic Pathway C Nucleophilic Attack (Biological Nucleophiles) A->C Toxicity/Hazard Pathway D Selective C-I Bond Activation (Biaryl API Synthesis) B->D E SNAr at C-F Bond (Protein Binding / Tissue Irritation) C->E

Caption: Divergent reactivity pathways driving chemical synthesis and biological toxicity.

References

  • Title: 1,3-difluoro-2-iodo-5-nitrobenzene, 95% Purity Source: CP Lab Safety URL: [Link]

Sources

Foundational

The Electronic Architecture of 1,3-Difluoro-2-iodo-5-nitrobenzene: Mechanisms and Applications

Introduction: The Polyhalogenated Scaffold In the realm of advanced molecular design, polyhalogenated nitrobenzenes serve as highly tunable scaffolds for supramolecular chemistry and active pharmaceutical ingredient (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Polyhalogenated Scaffold

In the realm of advanced molecular design, polyhalogenated nitrobenzenes serve as highly tunable scaffolds for supramolecular chemistry and active pharmaceutical ingredient (API) synthesis. Among these, 1,3-difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) represents a unique intersection of competing and synergistic electronic effects[1]. The presence of two highly electronegative fluorine atoms flanking a polarizable iodine atom, coupled with a strongly electron-withdrawing nitro group at the para position relative to the iodine, creates an exceptionally electron-deficient aromatic system.

This whitepaper dissects the electronic contributions of the fluorine substituents in this specific molecular environment, detailing how their inductive and resonance effects dictate the molecule's reactivity, specifically enhancing the iodine atom's capacity for halogen bonding and cross-coupling reactions.

Electronic Effects: The Dichotomy of Fluorine

The fluorine atom is unique among halogens due to its extreme electronegativity and the spatial compactness of its 2p orbitals. In 1,3-difluoro-2-iodo-5-nitrobenzene, the electronic influence of the fluorine atoms at positions 1 and 3 is governed by two opposing forces:

  • Inductive Electron Withdrawal ( −I Effect): Fluorine's high electronegativity pulls electron density away from the aromatic ring through the σ -bond framework. This effect strongly deshields the adjacent carbon atoms and the sandwiched iodine atom at position 2.

  • Resonance Electron Donation ( +M Effect): The lone pairs in fluorine's 2p orbitals can overlap with the π -system of the benzene ring. However, because the ring is already highly electron-deficient due to the para -nitro group ( −I,−M ), this back-donation is heavily localized and primarily serves to stabilize specific transition states rather than enriching the overall ring electron density[2].

The net result is a phenomenon sometimes referred to as "fluoromaticity," where the addition of fluorine atoms alters the π -bonding orbitals, stabilizing the ring thermodynamically while making it kinetically highly electrophilic[3].

Synergistic Activation of the C-I Bond

The iodine atom at position 2 is subjected to intense electronic modulation. The adjacent fluorine atoms inductively withdraw electron density from the iodine, while the nitro group at position 5 further depletes the ring's π -electron cloud. This massive electron withdrawal exacerbates the anisotropic charge distribution around the iodine atom, drastically increasing the magnitude of its positive electrostatic potential cap, known as the σ -hole [4].

This enlarged σ -hole makes 1,3-difluoro-2-iodo-5-nitrobenzene an exceptionally potent halogen bond donor , capable of forming highly directional non-covalent interactions with Lewis bases (e.g., nitrogen, oxygen, or sulfur atoms)[5].

ElectronicEffects Molecule 1,3-Difluoro-2-iodo-5-nitrobenzene F_Inductive Fluorine -I Effect (Strong Sigma Withdrawal) Molecule->F_Inductive F_Resonance Fluorine +M Effect (Weak Pi Donation) Molecule->F_Resonance NO2_Effect Nitro -I / -M Effect (Global Ring Depletion) Molecule->NO2_Effect SigmaHole Enhanced Iodine Sigma-Hole F_Inductive->SigmaHole Electrophilicity Ring Electrophilicity (SNAr Activation) F_Inductive->Electrophilicity F_Resonance->Electrophilicity Modulates NO2_Effect->SigmaHole NO2_Effect->Electrophilicity

Logical flow of electronic effects driving C-I bond activation and ring electrophilicity.

Experimental Workflows: Validating the Electronic Architecture

To leverage the unique electronic properties of 1,3-difluoro-2-iodo-5-nitrobenzene, researchers employ specific protocols designed to exploit either its halogen bonding capacity or its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Co-Crystallization via Halogen Bonding

This protocol validates the enhanced σ -hole on the iodine atom by forming a supramolecular co-crystal with a standard Lewis base, such as 4-dimethylaminopyridine (DMAP). The self-validating nature of this protocol lies in the predictable shift of the C-I vibrational frequency and the crystallographic confirmation of the C-I···N bond angle (typically ~180°)[6].

Step-by-Step Methodology:

  • Preparation of Solutions: Dissolve 1.0 mmol of 1,3-difluoro-2-iodo-5-nitrobenzene in 5.0 mL of anhydrous dichloromethane (DCM). In a separate vial, dissolve 1.0 mmol of DMAP in 5.0 mL of DCM.

  • Mixing and Nucleation: Slowly layer the DMAP solution onto the fluorinated arene solution in a crystallization tube to create a concentration gradient.

  • Controlled Evaporation: Puncture the cap with a single 20-gauge needle and allow the solvent to evaporate isothermally at 20 °C over 48–72 hours.

  • Harvesting: Collect the resulting co-crystals via vacuum filtration.

  • Validation: Analyze via Single-Crystal X-Ray Diffraction (SCXRD). A successful halogen bond is validated if the I···N distance is significantly shorter than the sum of their van der Waals radii (3.53 Å) and the C-I···N angle is >170°.

Protocol 2: Regioselective SNAr of Fluorine

Despite the strength of the C-F bond, the extreme electron deficiency of the ring allows for the displacement of a fluorine atom by a strong nucleophile (e.g., an amine or thiolate), while leaving the iodine intact for subsequent cross-coupling.

Step-by-Step Methodology:

  • Reagent Loading: Charge a flame-dried Schlenk flask with 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Dropwise add the nucleophile (e.g., morpholine, 1.05 equiv) at 0 °C to control the exothermic reaction and ensure regioselectivity.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the conversion via LC-MS. The reaction typically reaches completion within 2–4 hours due to the strong activation by the para-nitro group.

  • Quenching and Extraction: Quench with ice water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over MgSO4, and concentrate in vacuo.

Quantitative Analysis of Electronic Substituent Effects

The table below summarizes the theoretical and empirical parameters that dictate the reactivity of 1,3-difluoro-2-iodo-5-nitrobenzene compared to non-fluorinated analogs.

MoleculeHammett σp​ (Nitro)Hammett σm​ (Fluoro)Max Electrostatic Potential ( Vs,max​ ) at Iodine (kcal/mol)Primary Reactivity Mode
IodobenzeneN/AN/A~15.0Weak Halogen Bonding
1-Iodo-4-nitrobenzene+0.78N/A~25.5Moderate Halogen Bonding
1,3-Difluoro-2-iodobenzeneN/A+0.34 (x2)~28.0Strong Halogen Bonding
1,3-Difluoro-2-iodo-5-nitrobenzene +0.78 +0.34 (x2) > 35.0 (Est.) Extreme Halogen Bonding / SNAr

Data extrapolated from standard Hammett constants and electrostatic potential models of polyfluorinated iodobenzenes[7].

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at:[Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available at:[Link]

  • Halogen and Chalcogen Bonding Between the Triphenylphosphine Chalcogenides (Ph3P=E; E=O, S, Se) and Iodofluorobenzenes. ResearchGate. Available at:[Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. Available at:[Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. Available at:[Link]

  • Anticooperativity of Multiple Halogen Bonds and Its Effect on Stoichiometry of Cocrystals of Perfluorinated Iodobenzenes. ACS Publications. Available at:[Link]

Sources

Exploratory

discovery and initial synthesis pathway of 1,3-difluoro-2-iodo-5-nitrobenzene

An In-Depth Technical Guide to the Synthesis of 1,3-Difluoro-2-iodo-5-nitrobenzene: A Key Building Block in Modern Drug Discovery This technical guide provides a comprehensive overview of the discovery and a plausible in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Difluoro-2-iodo-5-nitrobenzene: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of the discovery and a plausible initial synthesis pathway for 1,3-difluoro-2-iodo-5-nitrobenzene. This compound has emerged as a valuable intermediate in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring two fluorine atoms, an iodine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this important chemical entity.

Introduction: The Significance of Polysubstituted Aromatics

Polyfunctionalized aromatic compounds are cornerstones in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of substituents on the benzene ring in 1,3-difluoro-2-iodo-5-nitrobenzene imparts a unique reactivity profile. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the electronic properties of the aromatic ring. This electronic landscape, in turn, dictates the regioselectivity of subsequent chemical transformations.

The presence of an iodine atom is particularly advantageous, as it serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are pivotal in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of further functionalization. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[1]

Plausible Initial Synthesis Pathway: A Multi-Step Approach

While a singular, seminal publication detailing the initial "discovery" of 1,3-difluoro-2-iodo-5-nitrobenzene is not readily apparent in the surveyed literature, a logical and scientifically sound synthesis can be postulated based on established and well-documented organic chemistry principles. The most probable initial synthesis would involve a multi-step sequence starting from a readily available difluorinated precursor. A plausible pathway involves the nitration of 1,3-difluorobenzene, followed by a regioselective iodination.

Retrosynthetic Analysis

A retrosynthetic approach to 1,3-difluoro-2-iodo-5-nitrobenzene suggests that the iodo group can be installed via an electrophilic iodination reaction on a suitable difluoronitrobenzene precursor. The directing effects of the existing substituents (two fluorine atoms and a nitro group) are crucial in determining the position of iodination.

Step-by-Step Synthesis

Step 1: Nitration of 1,3-Difluorobenzene to Yield 1,3-Difluoro-5-nitrobenzene

The initial step involves the nitration of 1,3-difluorobenzene. The two fluorine atoms are ortho, para-directing, but also deactivating. However, the directing effect will guide the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the fluorines. The position para to both fluorines (C5) is the most sterically accessible and electronically favorable for substitution.

Reaction:

1,3-Difluorobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the nitronium ion electrophile, which then attacks the aromatic ring.

Experimental Protocol:

  • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add concentrated nitric acid.

  • To this nitrating mixture, add 1,3-difluorobenzene dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3-difluoro-5-nitrobenzene.

  • Purify the crude product by distillation or chromatography.[2]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Step 2: Iodination of 1,3-Difluoro-5-nitrobenzene to Yield 1,3-Difluoro-2-iodo-5-nitrobenzene

The second step is the regioselective iodination of 1,3-difluoro-5-nitrobenzene. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho, para-directing. In this case, the position ortho to both fluorine atoms (C2) is the most activated position for electrophilic aromatic substitution, despite the overall deactivation of the ring. The directing effects of the fluorine atoms will override the meta-directing effect of the nitro group for this position.

Reaction:

Direct iodination of deactivated aromatic rings requires a potent electrophilic iodine source. This is typically achieved by using iodine in the presence of a strong oxidizing agent, such as nitric acid, or by using iodine monochloride.

Experimental Protocol:

  • To a solution of 1,3-difluoro-5-nitrobenzene in a suitable solvent (e.g., acetic acid or a mixture of sulfuric acid and an inert solvent), add iodine.

  • To this mixture, add a strong oxidizing agent (e.g., concentrated nitric acid or periodic acid) portion-wise while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any excess iodine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 1,3-difluoro-2-iodo-5-nitrobenzene.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Iodine itself is not electrophilic enough to react with a deactivated aromatic ring. The oxidizing agent is essential to generate a more potent electrophilic iodine species (e.g., I⁺ or a polarized I-X species).

  • Heating: The deactivated nature of the starting material necessitates heating to increase the reaction rate and achieve a reasonable conversion.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,3-DifluorobenzeneC₆H₄F₂114.09372-18-9
1,3-Difluoro-5-nitrobenzeneC₆H₃F₂NO₂159.092265-94-3
1,3-Difluoro-2-iodo-5-nitrobenzeneC₆H₂F₂INO₂284.99886762-63-6

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Iodination 1,3-Difluorobenzene 1,3-Difluorobenzene reagents1 HNO₃, H₂SO₄ product1 1,3-Difluoro-5-nitrobenzene reagents1->product1 Electrophilic Aromatic Substitution reagents2 I₂, Oxidizing Agent product2 1,3-Difluoro-2-iodo-5-nitrobenzene reagents2->product2 Electrophilic Aromatic Substitution

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1,3-difluoro-2-iodo-5-nitrobenzene derivatives

Application Note: Regioselective Synthesis of 1,3-Difluoro-2-iodo-5-nitrobenzene via Sandmeyer-Type Iodination Strategic Overview & Retrosynthetic Rationale 1,3-Difluoro-2-iodo-5-nitrobenzene (CAS 886762-63-6) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1,3-Difluoro-2-iodo-5-nitrobenzene via Sandmeyer-Type Iodination

Strategic Overview & Retrosynthetic Rationale

1,3-Difluoro-2-iodo-5-nitrobenzene (CAS 886762-63-6) is a highly specialized, polyfunctionalized aromatic building block widely utilized in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) workflows ()[1].

When designing a synthesis for this compound, chemists often consider direct electrophilic aromatic substitution (SEAr) of 3,5-difluoronitrobenzene. However, SEAr on this substrate is fundamentally flawed. The strong electron-withdrawing nature of the nitro group severely deactivates the ring. Furthermore, both the 2- and 4-positions are activated by the ortho-fluorine atoms, leading to poor regiocontrol and complex isomeric mixtures.

To ensure absolute regiochemical fidelity and high yields, this protocol utilizes a Sandmeyer-type iodination starting from commercially available 2,6-difluoro-4-nitroaniline ()[2]. By leveraging the pre-existing symmetry and amine placement, the iodine atom is directed exclusively to the 2-position (relative to the fluorines), yielding the target compound with >99% regioselectivity.

Mechanistic Causality: Overcoming Substrate Deactivation

The primary challenge in this synthesis is the extreme electron deficiency of 2,6-difluoro-4-nitroaniline. The combined inductive and resonance effects of two fluorine atoms and a para-nitro group render the amine exceptionally non-nucleophilic and poorly basic ()[3].

  • Diazotization Strategy: Standard aqueous diazotization (HCl/NaNO₂ or H₂SO₄/NaNO₂ in water) fails because the aniline remains unprotonated and largely insoluble. To overcome this, the protocol employs nitrosylsulfuric acid (NO⁺HSO₄⁻) ()[4]. Prepared in situ from sodium nitrite and concentrated sulfuric acid, this reagent provides a highly concentrated, dehydrating, and strongly acidic medium. This environment forces the generation of the highly electrophilic nitrosonium ion (NO⁺) and drives the N-nitrosation of the deactivated amine to completion.

  • Iodination Mechanism: The conversion of the diazonium sulfate to the aryl iodide does not require a copper catalyst. Iodide (I⁻) is a strong nucleophile and an excellent single-electron donor. The reaction proceeds via a Single Electron Transfer (SET) mechanism, generating an aryl radical that rapidly abstracts iodine, liberating nitrogen gas in the process ().

Mechanism A 2,6-Difluoro-4-nitroaniline C Diazonium Sulfate A->C Electrophilic Attack B Nitrosonium Ion (NO+) B->C D SET from KI C->D KI Addition E Aryl Radical Intermediate D->E -N2 F 1,3-Difluoro-2-iodo- 5-nitrobenzene E->F Iodine Abstraction

Fig 1: Mechanistic pathway of the Sandmeyer-type iodination via single electron transfer.

Quantitative Data & Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2,6-Difluoro-4-nitroaniline 174.101.01.74 g (10 mmol)Starting Material
Sodium Nitrite (NaNO₂) 69.001.20.83 g (12 mmol)Diazotizing Agent
Sulfuric Acid (98%) 98.08Solvent10.0 mLAcidic Medium
Potassium Iodide (KI) 166.002.03.32 g (20 mmol)Iodinating Agent
Urea 60.060.20.12 g (2 mmol)Nitrite Scavenger
Sodium Thiosulfate 158.11ExcessAs neededI₂ Quenching Agent

Step-by-Step Experimental Protocol

Workflow Step1 1. Nitrosylsulfuric Acid Prep (NaNO2 + conc. H2SO4, 0°C) Step2 2. Diazotization (Add Aniline, stir 3h, 0-5°C) Step1->Step2 Step3 3. Iodination (Pour into aq. KI, evolve N2) Step2->Step3 Step4 4. Quenching (Na2S2O3 to reduce I2) Step3->Step4 Step5 5. Extraction & Wash (EtOAc, NaHCO3, Brine) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: Preparation of Nitrosylsulfuric Acid

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and cool 10.0 mL of concentrated sulfuric acid (98%) to 0 °C using an ice-salt bath.

  • Slowly add 0.83 g (12 mmol) of finely powdered sodium nitrite (NaNO₂) in small portions over 15 minutes. Causality: Slow addition prevents the premature decomposition of nitrous acid into toxic NOₓ gases.

  • Stir the mixture for 30 minutes at 0 °C until a clear or slightly pale viscous solution of nitrosylsulfuric acid is formed.

Phase 2: Diazotization 4. Maintain the nitrosylsulfuric acid at 0–5 °C. 5. Add 1.74 g (10 mmol) of 2,6-difluoro-4-nitroaniline portion-wise over 20 minutes. 6. Stir the highly viscous mixture at 0–5 °C for 3 hours.

Phase 3: Iodination 7. In a separate 250 mL Erlenmeyer flask, dissolve 3.32 g (20 mmol) of KI and 0.12 g (2 mmol) of urea in 30 mL of distilled water. Cool this solution to 0 °C. Causality: Urea is critical here; it selectively decomposes any unreacted nitrosonium ions, preventing them from oxidizing the iodide into molecular iodine (I₂) before the diazonium salt can react. 8. Slowly pour the cold diazonium sulfate solution into the vigorously stirred KI solution. 9. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Phase 4: Quenching and Workup 10. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise to the reaction mixture until the dark brown color dissipates. 11. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 12. Wash the combined organic layers with saturated NaHCO₃ (2 × 30 mL) to neutralize residual H₂SO₄. (Caution: Vigorous CO₂ evolution will occur. Vent frequently). 13. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1) to afford pure 1,3-difluoro-2-iodo-5-nitrobenzene as a solid.

In-Process Self-Validation & Troubleshooting

To ensure trustworthiness and experimental integrity, the protocol is designed as a self-validating system with distinct visual checkpoints:

  • Checkpoint 1 (Diazotization Complete): The initial suspension of the aniline in sulfuric acid must transition into a clear or slightly hazy, homogeneous solution after 3 hours. If unreacted solid starting material remains visible, the nucleophilic attack has stalled; ensure the temperature has not dropped below 0 °C, which can freeze the kinetics.

  • Checkpoint 2 (SET Activation): Upon addition of the diazonium solution to KI, immediate and vigorous effervescence (N₂ gas) must be observed. The solution will rapidly turn dark brown/black due to the formation of molecular iodine (I₂) as a byproduct of the SET mechanism. Lack of gas evolution indicates a failed diazotization.

  • Checkpoint 3 (Complete Quench): The addition of sodium thiosulfate will cause a stark, instantaneous color change from dark brown to a pale yellow/orange suspension. This visual cue confirms the complete reduction of I₂ to I⁻, preventing iodine contamination in the final organic extract.

References

  • Gause, K. T., et al. (2022). Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. The Journal of Organic Chemistry. Retrieved from[Link]

  • European Patent Office. (1993). Process for producing a monoazo dye (Patent No. DE69321155T2). Google Patents.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. Retrieved from[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1,3-Difluoro-2-iodo-5-nitrobenzene

Executive Summary 1,3-Difluoro-2-iodo-5-nitrobenzene (also cataloged as 3,5-difluoro-4-iodonitrobenzene) is a highly functionalized, high-value building block utilized in the development of advanced agrochemicals and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Difluoro-2-iodo-5-nitrobenzene (also cataloged as 3,5-difluoro-4-iodonitrobenzene) is a highly functionalized, high-value building block utilized in the development of advanced agrochemicals and pharmaceuticals[1]. While the compound offers versatile handles for downstream functionalization—such as nitro reduction for amide coupling and fluorine-mediated metabolic stabilization—it presents a formidable challenge in transition-metal catalysis. This application note provides a self-validating, field-proven protocol for the Suzuki-Miyaura cross-coupling of this substrate, detailing the mechanistic causality behind catalyst, ligand, and base selection to overcome its inherent steric and electronic bottlenecks.

Substrate Profiling & Mechanistic Causality

The successful cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene requires a deep understanding of its unique molecular architecture. The substrate presents a distinct dichotomy during the palladium-catalyzed catalytic cycle:

  • Hyper-Accelerated Oxidative Addition : The extreme electron deficiency of the aromatic ring—driven by the strongly electron-withdrawing para-nitro group and two ortho-fluorine atoms—renders the C–I bond highly susceptible to oxidative addition by Pd(0)[2].

  • Sterically Hindered Transmetalation : The di-ortho substitution pattern creates a severe steric bottleneck. If the transmetalation step is too slow, the long-lived Pd(II) intermediate becomes prone to off-cycle decomposition pathways, including protodeiodination or homocoupling[3]. This is a well-documented hurdle when utilizing 2,6-difluoroaryl derivatives[4].

Reaction Design: Overcoming the Bottlenecks

To navigate these competing factors, the selection of the ligand and base is critical:

  • Ligand Selection (XPhos) : Standard bidentate ligands (e.g., dppf) or simple phosphines (e.g., PPh 3​ ) fail to accommodate the steric bulk of the di-ortho-fluoro moiety. Bulky, electron-rich dialkylbiaryl phosphines like XPhos are required. The spatial profile of XPhos prevents the formation of unreactive PdL 2​ complexes, ensuring a highly active mono-ligated Pd(0) species that facilitates rate-limiting transmetalation[3].

  • Base Selection (CsF) : The highly electron-deficient arene is acutely sensitive to nucleophilic aromatic substitution (S N​ Ar). Harsh bases like NaOH or Na 2​ CO 3​ can displace the activated fluorines. Cesium Fluoride (CsF) is the optimal choice; it acts as a mild, non-nucleophilic base that efficiently activates the boronic acid via a reactive fluoroborate intermediate without degrading the fluoroarene[2].

  • Solvent System : A biphasic 1,4-Dioxane/H 2​ O system ensures that both the organic substrate and the inorganic fluoroborate intermediates remain fully solvated at the reaction interface[5].

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality behind the final protocol.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Conversion (%)Principal Observation
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/H 2​ O8024< 15%Stalled; significant protodeiodination[5].
2Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ 1,4-Dioxane/H 2​ O802442%Slow transmetalation due to bidentate ligand rigidity.
3Pd(OAc) 2​ / SPhosK 3​ PO 4​ 1,4-Dioxane/H 2​ O801281%Improved yield; biaryl ligand accommodates sterics[3].
4 Pd(OAc) 2​ / XPhos CsF 1,4-Dioxane/H 2​ O 80 8 > 98% Optimal; CsF prevents S N​ Ar side-reactions[2].

Mechanistic Visualization

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L] OxAdd 2. Oxidative Addition Complex [Ar-Pd(II)-I L] (Fast due to -NO2/-F) Pd0->OxAdd 1,3-difluoro-2-iodo-5-nitrobenzene TransMet 3. Transmetalation Complex [Ar-Pd(II)-Ar' L] (Rate-limiting sterics) OxAdd->TransMet Ar'-B(OH)2 / Base RedElim 4. Reductive Elimination Product Formation TransMet->RedElim Ligand Exchange RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic bottlenecks.

Self-Validating Experimental Protocol

Target Transformation : Synthesis of 2,6-Difluoro-4-nitro-1,1'-biphenyl (Model Coupling).

Step 1: Reagent Assembly & Pre-Catalyst Formation
  • Action : In a flame-dried Schlenk tube, combine 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 mmol, 285 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc) 2​ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and anhydrous CsF (3.0 mmol, 456 mg).

  • Causality : Adding the Pd source and the phosphine ligand together in the solid state allows for the immediate in situ generation of the active Pd-XPhos complex upon solvent addition. CsF is utilized to prevent S N​ Ar degradation of the fluorinated arene[2].

  • Validation Check : Ensure the CsF is free-flowing. Clumped CsF indicates moisture absorption, which will severely retard the transmetalation rate.

Step 2: Solvent Introduction & Rigorous Degassing
  • Action : Add a degassed mixture of 1,4-Dioxane and deionized water (10:1 v/v, 5.5 mL) to the Schlenk tube under an argon counter-flow. Perform three consecutive freeze-pump-thaw cycles.

  • Causality : The biphasic solvent system ensures that the organic substrates and the inorganic fluoroborate intermediates remain solvated[5]. Rigorous deoxygenation is non-negotiable; O 2​ rapidly oxidizes the electron-rich Pd(0)-XPhos species into an inactive Pd(II)-peroxo complex.

Step 3: Reaction Initiation
  • Action : Seal the tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm).

  • Validation Check (Colorimetric IPC) : Within the first 15–30 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red or translucent brown solution. This color shift is a reliable visual indicator of successful Pd(0) generation and active oxidative addition.

Step 4: In-Process Control (IPC) & Monitoring
  • Action : After 6 hours, halt stirring, allow the phases to separate, and withdraw a 10 µL aliquot from the upper organic layer. Dilute with 1 mL of acetonitrile and analyze via HPLC (C18 column, H 2​ O/MeCN gradient).

  • Validation Check : The starting material (1,3-difluoro-2-iodo-5-nitrobenzene) should be >95% consumed. If unreacted aryl iodide remains, verify the pH (should be mildly basic) and continue heating for an additional 2 hours.

Step 5: Quenching and Workup
  • Action : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with distilled water (2 × 10 mL) and saturated aqueous NaCl (10 mL).

  • Causality : The aqueous washes remove the inorganic salts (cesium halides and borate byproducts), preventing streaking during chromatographic purification.

Step 6: Isolation
  • Action : Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Reagent Setup Step2 Degassing (Ar Sparge) Step1->Step2 Step3 Reaction (80°C) Step2->Step3 Step4 IPC (HPLC/TLC) Step3->Step4 Step4->Step3 <90% Conv. Step5 Workup & Purification Step4->Step5

Caption: Self-validating experimental workflow with integrated in-process controls (IPC).

References

  • Apollo Scientific. "3,5-Difluoro-4-iodonitrobenzene". apolloscientific.co.uk.
  • Robbins, D. W., & Hartwig, J. F. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates". Organic Letters.
  • Koretsune, T., et al. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid". Organic Letters.
  • Kinzel, T., et al. "“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids". Journal of the American Chemical Society.
  • Krasovskiy, A., et al. "Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents". Journal of the American Chemical Society.

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 1,3-Difluoro-2-iodo-5-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: High-yield, chemoselective reduction of the nitro group to synthesize 3,5-difluoro-4-iodoaniline without inducing hydrodehalog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: High-yield, chemoselective reduction of the nitro group to synthesize 3,5-difluoro-4-iodoaniline without inducing hydrodehalogenation (deiodination).

Executive Summary

The reduction of halogenated nitroarenes is a fundamental transformation in pharmaceutical synthesis. However, the catalytic hydrogenation of 1,3-difluoro-2-iodo-5-nitrobenzene presents a profound chemoselectivity challenge. While the strong C–F bonds (~115 kcal/mol) remain inert under standard conditions, the C–I bond is exceptionally weak (~65 kcal/mol) and highly susceptible to cleavage. Standard palladium on carbon (Pd/C) catalysts cause near-complete loss of the iodine atom.

This application note details a field-proven, self-validating protocol utilizing sulfided platinum on carbon (Pt(S)/C) . By intentionally poisoning the catalyst's hyperactive edge sites, this method ensures complete reduction of the nitro group while preserving the fragile aryl iodide moiety, offering a scalable and green alternative to stoichiometric metal reductions (e.g., Fe/HCl or SnCl₂).

Mechanistic Causality: The Hydrodeiodination Challenge

To achieve chemoselectivity, one must understand the competing kinetic pathways at the catalyst surface. The reduction of the nitro group follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline.

However, two factors make 1,3-difluoro-2-iodo-5-nitrobenzene uniquely difficult:

  • Oxidative Addition: Palladium catalysts have a high affinity for halogens and readily undergo oxidative addition into the C–I bond, leading to rapid hydrodeiodination (1)[1].

  • Electronic Weakening: Hydrodehalogenation predominantly occurs after the nitro group is reduced. The newly formed –NH₂ group is strongly electron-donating, which pushes electron density into the aromatic ring and further weakens the already fragile C–I bond (2)[2].

The Pt(S)/C Solution: By utilizing a sulfided platinum catalyst, the strongly coordinating sulfur atoms selectively poison the step-edge and corner sites of the platinum crystallites—the exact geometric sites required to activate and cleave the C–I bond. The planar sites remain unhindered and highly active for the reduction of the polar N–O bonds, allowing the reaction to proceed cleanly.

Mechanism N Nitroarene (Substrate) NO Nitroso Intermediate N->NO +H2, -H2O DeI Deiodinated Aniline N->DeI Pd/C (C-I Cleavage) NHOH Hydroxylamine Intermediate NO->NHOH +H2 NH2 Iodoaniline (Target) NHOH->NH2 +H2, -H2O (Rate Limiting) NH2->DeI Over-reduction

Fig 1: Haber mechanism for nitro reduction highlighting the competing hydrodeiodination pathway.

Catalyst Selection & Comparative Data

Standard transition metal catalysts fail to provide the necessary chemoselectivity for iodoarenes (3)[3]. The table below summarizes the expected outcomes based on catalyst selection.

Catalyst SystemConversion (%)Chemoselectivity to Target (%)Hydrodeiodination (%)Mechanistic Observation
5% Pd/C >99<10>90Rapid oxidative addition into C–I bond; complete loss of iodine.
5% Pt/C >99~65~35Moderate C–I cleavage; unpoisoned Pt still active for dehalogenation.
Fe / AcOH >95>95<1Excellent selectivity but generates massive stoichiometric iron waste.
3% Pt(S)/C >99>98<2Optimal; sulfur poisons active edge sites, preventing C–I cleavage.

Experimental Protocol: Sulfided Platinum Hydrogenation

This protocol is designed to be a self-validating system. By strictly controlling temperature and hydrogen pressure, the kinetic window for selective reduction is maximized.

Materials Required
  • Substrate: 1,3-Difluoro-2-iodo-5-nitrobenzene (10.0 mmol, ~2.85 g)

  • Catalyst: 3 wt% Pt(S)/C (e.g., Evonik B109032-3 or equivalent) (0.1 mol% Pt relative to substrate)

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed (40 mL)

  • Gas: High-purity Hydrogen (H₂) and Nitrogen (N₂)

Workflow S1 1. Purge Reactor (N2 atmosphere) S2 2. Load Reagents (Substrate, Pt(S)/C, THF) S1->S2 S3 3. Hydrogenation (3-5 bar H2, 25-35 °C) S2->S3 S4 4. HPLC Monitoring (Check Hydroxylamine) S3->S4 S5 5. Filtration (Remove Catalyst) S4->S5 S6 6. Crystallization (Isolate Product) S5->S6

Fig 2: Step-by-step workflow for the chemoselective catalytic hydrogenation of the nitroarene.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the autoclave or pressure reactor is thoroughly cleaned, dried, and purged with N₂ for 15 minutes to remove atmospheric oxygen.

  • Loading: Charge the reactor with 1,3-difluoro-2-iodo-5-nitrobenzene (2.85 g) and 40 mL of THF. Add the Pt(S)/C catalyst carefully under a blanket of N₂ to prevent auto-ignition of the dry carbon catalyst.

  • Purging: Seal the reactor. Purge the headspace with N₂ (3 cycles of pressurizing to 3 bar and venting). Follow with H₂ purging (3 cycles of pressurizing to 3 bar and venting).

  • Hydrogenation: Pressurize the reactor to 3 to 5 bar of H₂ . Initiate vigorous stirring (>800 rpm) to eliminate gas-liquid mass transfer limitations. Maintain the internal temperature strictly between 25 °C and 35 °C . Do not exceed 40 °C, as thermal energy will overcome the activation barrier for C–I cleavage.

  • Reaction Monitoring: Allow the reaction to proceed for 12–18 hours. Sample the reaction mixture under N₂ and analyze via HPLC. Ensure the hydroxylamine intermediate is completely consumed before stopping the reaction.

  • Workup & Isolation: Once conversion is complete, vent the H₂ gas and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with an additional 15 mL of THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3,5-difluoro-4-iodoaniline can be crystallized from a mixture of heptane and ethyl acetate to afford the pure product.

Process Optimization & Troubleshooting

  • Issue: Accumulation of Hydroxylamine Intermediate

    • Causality: The hydrogenation rate of nitroarenes follows the trend I < Br < Cl. Because iodo-substituted arenes reduce slowly, the hydroxylamine intermediate is highly prone to accumulation (2)[2].

    • Solution: Do not increase the temperature. Instead, increase the stirring rate to improve H₂ diffusion into the solvent, or slightly increase the H₂ pressure to 5 bar.

  • Issue: Detection of Deiodinated Byproducts (3,5-difluoroaniline)

    • Causality: The reaction was left under H₂ pressure for too long after full conversion, or the catalyst loading was too high.

    • Solution: Implement strict HPLC monitoring and quench the reaction immediately upon the disappearance of the starting material and hydroxylamine intermediate.

References

  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2.7 Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines Source: Science of Synthesis (Thieme E-Books) URL: [Link]

  • Title: A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3: Its Application to the Synthesis of a Potential Anticancer Agent Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note: Regioselective Functionalization of 1,3-Difluoro-2-iodo-5-nitrobenzene

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development. Introduction & Mechanistic Rationale The synthesis of heavily functionalized aromatic systems is a cornerstone of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development.

Introduction & Mechanistic Rationale

The synthesis of heavily functionalized aromatic systems is a cornerstone of modern drug discovery. The scaffold 1,3-difluoro-2-iodo-5-nitrobenzene (also indexed as 3,5-difluoro-4-iodonitrobenzene) presents a unique, highly programmable electrophilic hub. It possesses three distinct reactive vectors: a chemically soft C-I bond, two chemically hard C-F bonds, and a reducible nitro group.

Mastering the chemoselectivity of this scaffold requires a deep understanding of the underlying electronic and steric microenvironments:

  • The C-I Vector (Kinetically Favored for Pd-Catalysis): The C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-F bonds (~115 kcal/mol). The flanking ortho-fluorine atoms and the para-nitro group severely deplete the electron density of the C-I bond, making it highly susceptible to rapid oxidative addition by Pd(0) species[1].

  • The C-F Vector (Kinetically Favored for SNAr): Although the fluorine atoms are meta to the strongly activating nitro group—lacking direct resonance stabilization for a Meisenheimer complex—the combined inductive electron-withdrawing effects of the NO₂, the adjacent iodine, and the second fluorine atom sufficiently lower the LUMO of the arene[2]. Because fluorine is highly electronegative, it stabilizes the transition state of nucleophilic attack far better than iodine. Consequently, hard nucleophiles (e.g., secondary amines) will chemoselectively attack the C-F bond, leaving the C-I bond entirely intact[3].

By exploiting these divergent mechanistic pathways, researchers can execute orthogonal functionalizations without the need for protecting groups.

Divergent Synthetic Workflow

The following diagram illustrates the programmable nature of the scaffold, allowing for either immediate cross-coupling or initial nucleophilic aromatic substitution.

Workflow cluster_0 Pathway A: C-I Functionalization cluster_1 Pathway B: C-F Functionalization SM 1,3-Difluoro-2-iodo-5-nitrobenzene (Central Scaffold) Pd Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base, 90 °C SM->Pd Chemoselective Oxidative Addition SNAr SNAr Reaction Amine (1.1 eq), DMF, 80 °C SM->SNAr Regioselective Nucleophilic Attack Prod1 2-Aryl-1,3-difluoro-5-nitrobenzene (C-I Cleaved, C-F Intact) Pd->Prod1 Prod2 1-Amino-3-fluoro-2-iodo-5-nitrobenzene (C-F Cleaved, C-I Intact) SNAr->Prod2 Prod2->Pd Subsequent Cross-Coupling

Fig 1. Divergent regioselective functionalization pathways for 1,3-difluoro-2-iodo-5-nitrobenzene.

Quantitative Data & Reaction Parameters

The table below summarizes the expected chemoselectivity and performance metrics for the divergent functionalization pathways.

Reaction TypeTargeted BondReagents / Catalyst SystemTemp (°C)Chemoselectivity ProfileTypical Yield
Suzuki-Miyaura C-IAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90>99% (C-I over C-F)75–85%
SNAr (Mono) C-F (C1)Morpholine (1.1 eq), K₂CO₃, DMF80>95% (C-F over C-I)80–90%
SNAr (Bis) C-F (C1, C3)Morpholine (3.0 eq), K₂CO₃, DMF120Moderate (Requires forcing conditions)50–60%

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective C-I Suzuki-Miyaura Cross-Coupling

Causality & Design: While oxidative addition into the C-I bond is rapid, the two ortho-fluorine atoms create a severe steric bottleneck during the transmetalation and reductive elimination steps. To overcome this, we utilize Pd(dppf)Cl₂. The large bite angle of the dppf ligand forces the palladium center into a distorted geometry that dramatically accelerates reductive elimination, preventing catalyst stalling and protodehalogenation side-reactions[1].

Step-by-Step Methodology:

  • Charge a dry Schlenk flask with 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-dioxane (8.0 mL) and degassed DI water (2.0 mL) via syringe.

  • Heat the biphasic mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validating Analytical Checkpoint:

  • ¹⁹F NMR: The starting material possesses a plane of symmetry, rendering the two fluorine atoms chemically equivalent (one signal). In the product, assuming free rotation of the new aryl group, the symmetry is retained . You must observe a single ¹⁹F signal integrating to 2F, confirming the C-F bonds were untouched.

  • LC-MS: The characteristic +127 Da mass defect of the iodine atom will be absent, replaced by the mass of the aryl group.

Protocol B: Regioselective C-F Nucleophilic Aromatic Substitution

Causality & Design: To functionalize the C-F bond without disturbing the C-I bond, we rely on the high electronegativity of fluorine to stabilize the Meisenheimer complex inductively[2]. Because the fluorine is meta to the nitro group, room-temperature SNAr is sluggish. Elevated temperatures (80 °C) in a highly polar aprotic solvent (DMF) are required to drive the reaction to completion[3].

Step-by-Step Methodology:

  • Dissolve 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 mmol) in anhydrous DMF (5.0 mL) in a sealed vial.

  • Add anhydrous K₂CO₃ (2.0 mmol) followed by the secondary amine (e.g., morpholine, 1.1 mmol). Note: Strict stoichiometric control of the amine prevents over-substitution.

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Quench the reaction by pouring it into ice water (20 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 x 15 mL), wash extensively with 5% LiCl aqueous solution to remove DMF, dry, and concentrate.

Self-Validating Analytical Checkpoint:

  • ¹⁹F NMR: The substitution of a single fluorine atom completely breaks the plane of symmetry. The original 2F signal will disappear, replaced by a single ¹⁹F peak integrating to 1F , confirming mono-substitution.

  • ¹H NMR: The two aromatic protons (C4 and C6), originally equivalent, will now appear as two distinct signals with meta-coupling, definitively proving the loss of symmetry.

  • LC-MS: The isotopic signature of the iodine atom will remain intact in the product mass, confirming absolute chemoselectivity against C-I oxidative addition.

References

  • "3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity - Benchchem". Benchchem. 2[2]

  • "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen". Organic Letters - ACS Publications. 3[3]

  • "Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins". The Journal of Organic Chemistry - ACS Publications. 1[1]

Sources

Method

utilizing 1,3-difluoro-2-iodo-5-nitrobenzene in fluorinated materials science

An In-Depth Technical Guide to the Application of 1,3-Difluoro-2-iodo-5-nitrobenzene in Fluorinated Materials Science Introduction: The Strategic Value of a Multi-Functional Building Block In the landscape of fluorinated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 1,3-Difluoro-2-iodo-5-nitrobenzene in Fluorinated Materials Science

Introduction: The Strategic Value of a Multi-Functional Building Block

In the landscape of fluorinated materials science, the rational design of molecular precursors is paramount to achieving desired macroscopic properties. 1,3-Difluoro-2-iodo-5-nitrobenzene has emerged as a uniquely powerful and versatile building block for the synthesis of advanced materials, including high-performance polymers, liquid crystals, and complex organic electronics.[1] Its utility stems from the strategic arrangement of three distinct functional groups on a single aromatic scaffold:

  • Two Fluorine Atoms: These atoms significantly activate the benzene ring towards nucleophilic aromatic substitution (SNAr), a key reaction for introducing a wide range of functional groups.[2][3]

  • An Iodine Atom: This serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[4][5]

  • A Nitro Group: As a potent electron-withdrawing group, it provides strong electronic activation for the SNAr displacement of the fluorine atoms located ortho and para to it.[6][7] Furthermore, the nitro group itself can be chemically modified, offering another layer of synthetic versatility.

This trifecta of reactivity allows for a highly controlled, sequential functionalization strategy. Researchers can selectively address the iodo group via cross-coupling chemistry while leaving the fluoro-substituents intact, or first displace a fluorine atom via SNAr before engaging the iodo group in a subsequent transformation. This orthogonal reactivity is the cornerstone of its value, enabling the construction of complex, precisely-defined molecular architectures that would be challenging to access through other means.

Physicochemical Properties and Safe Handling Protocols

A thorough understanding of the compound's properties and adherence to strict safety protocols are fundamental to its effective and safe utilization.

PropertyValue
IUPAC Name 1,3-Difluoro-2-iodo-5-nitrobenzene
CAS Number 886762-63-6
Molecular Formula C₆H₂F₂INO₂
Molecular Weight 285.99 g/mol
Appearance Typically a solid

Safety and Handling:

1,3-Difluoro-2-iodo-5-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or fumes.[10] Use non-sparking tools and prevent the buildup of electrostatic charge.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. Get medical attention if irritation occurs.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Core Reactivity: Mechanistic Underpinnings

The synthetic utility of 1,3-difluoro-2-iodo-5-nitrobenzene is rooted in two primary, and highly selective, reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2] This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the C1 position is highly activated for displacement.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile (Nu⁻) attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The high electronegativity of fluorine helps to activate the ring towards attack, and even though the C-F bond is strong, the re-aromatization step provides a strong thermodynamic driving force for the reaction.[2]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the primary site for cross-coupling reactions due to its lower bond dissociation energy compared to C-F, C-Cl, and C-Br bonds.[5] This allows for the selective formation of new bonds at the C2 position using catalysts, most commonly based on palladium.[4]

The general catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.[4]

  • Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)-R(L)₂ OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination BaseX [B(OH)₂X]⁻ Transmet->BaseX Product_out Ar-R Product_out->Transmet ArI Ar-I ArI->OxAdd RBOH2 R-B(OH)₂ + Base RBOH2->Transmet

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application Protocols

The true power of 1,3-difluoro-2-iodo-5-nitrobenzene is realized when these distinct reactivities are applied in a planned sequence.

Sequential_Functionalization start 1,3-Difluoro-2-iodo- 5-nitrobenzene pathA_step1 Suzuki Coupling (e.g., with Arylboronic Acid) start->pathA_step1 Pathway 1 (C-I Reacts) pathB_step1 SNAr Reaction (e.g., with Amine) start->pathB_step1 Pathway 2 (C-F Reacts) pathA_product Aryl-Substituted Intermediate pathA_step1->pathA_product pathA_step2 SNAr Reaction (e.g., with Thiol) pathA_product->pathA_step2 pathA_final Di-functionalized Product A pathA_step2->pathA_final pathB_product Amine-Substituted Intermediate pathB_step1->pathB_product pathB_step2 Sonogashira Coupling (e.g., with Alkyne) pathB_product->pathB_step2 pathB_final Di-functionalized Product B pathB_step2->pathB_final

Caption: Orthogonal reactivity enabling sequential functionalization pathways.

Protocol 1: Synthesis of a Biaryl Monomer Precursor via Suzuki-Miyaura Coupling

Objective: To demonstrate the selective C-I bond functionalization for the synthesis of a key intermediate for fluorinated polymers or liquid crystals.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 v/v). The biphasic system is common for Suzuki couplings, with the base residing in the aqueous phase.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the indicated time (typically 4-16 hours), monitoring by TLC or GC-MS.[5]

  • Workup: After cooling to room temperature, quench the reaction with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterExpected Outcome
Product 2-(biphenyl-X-yl)-1,3-difluoro-5-nitrobenzene
Yield 85-95% (Varies with substrate)
¹H NMR Complex aromatic signals
¹⁹F NMR Two distinct signals for the fluorine atoms
MS (ESI) [M+H]⁺ corresponding to the product's MW
Protocol 2: Synthesis of a Thioether-Functionalized Building Block via SNAr

Objective: To demonstrate the selective C-F bond functionalization, introducing a sulfur-containing moiety useful for tuning electronic properties or for creating self-assembling materials.

Methodology:

  • Base/Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, dissolve a thiol (e.g., 1-propanethiol, 1.1 equiv) in a suitable anhydrous solvent like DMSO or DMF. Add a strong base such as sodium hydride (NaH, 1.15 equiv) portion-wise at 0 °C to form the thiolate anion. Caution: H₂ gas is evolved. Alternatively, a base like sodium hydroxide (NaOH) in ethanol can be used.[12]

  • Substrate Addition: Once the thiolate formation is complete, add a solution of 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 90 °C) and stir for several hours (monitor by TLC). The electron-withdrawing nitro group facilitates this substitution.[12]

  • Workup: Carefully quench the reaction by pouring it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

ParameterExpected Outcome
Product 1-fluoro-2-iodo-5-nitro-3-(propylthio)benzene
Yield 70-90%
¹H NMR Signals corresponding to propyl chain and aromatic protons
¹⁹F NMR One remaining fluorine signal
MS (ESI) [M+H]⁺ corresponding to the product's MW

Conclusion

1,3-Difluoro-2-iodo-5-nitrobenzene is more than a simple halogenated aromatic; it is a sophisticated synthetic platform. The ability to perform selective, high-yielding transformations at either the C-I or C-F positions provides researchers with an exceptional degree of control over molecular design. This control is fundamental to the field of materials science, where fine-tuning molecular structure is the key to unlocking novel electronic, optical, and self-assembly properties. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full potential of this invaluable chemical intermediate.

References

  • NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available from: [Link]

  • PubChem. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922. Available from: [Link]

  • Kaszynski, P., & Tlenkopatchev, M. A. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(3), 429-435.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

  • Chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available from: [Link]

  • Kilner, C. A., et al. (2024).
  • NIST. 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3134-3146.
  • Lee, S. H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances, 13(21), 14234-14241.
  • Smith, A. M. R., & Garden, S. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(51), 13350-13361.
  • NIST. 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 1,3-Difluoro-2-iodo-5-nitrobenzene Coupling

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently see researchers treat all aryl iodides as universally forgiving substrates. However, 1,3-difluoro-2-iodo-5-nitrobenzene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently see researchers treat all aryl iodides as universally forgiving substrates. However, 1,3-difluoro-2-iodo-5-nitrobenzene is an extreme outlier.

The cumulative electron-withdrawing effects of the para-nitro group and the two ortho-fluorines drastically lower the activation barrier for oxidative addition. Consequently, the rate-determining step (RDS) in cross-coupling shifts entirely from oxidative addition to transmetalation[1]. This bottleneck causes the highly reactive Ar-Pd(II)-I intermediate to accumulate, leaving it vulnerable to off-cycle degradation pathways such as hydrodehalogenation and nucleophilic aromatic substitution (SNAr)[2].

This guide is designed to help drug development professionals and synthetic chemists troubleshoot and optimize solvent and base conditions for this uniquely challenging building block.

🛠️ Troubleshooting & FAQs

Q1: I am observing massive hydrodehalogenation (formation of 1,3-difluoro-5-nitrobenzene) instead of my cross-coupled product. What is causing this?

The Causality: Because transmetalation is the bottleneck for highly electron-deficient aryl halides, the Ar-Pd(II)-I complex has a prolonged lifetime in the catalytic cycle[1]. If your solvent can act as a hydride donor (e.g., ethanol, isopropanol), the Pd(II) complex will undergo β -hydride elimination, reducing your substrate and stripping the iodine atom entirely[2]. The Solution: Immediately eliminate all primary and secondary alcohols from your solvent system. Switch to strictly aprotic, non-hydride-donating solvents such as 1,4-Dioxane, Toluene, or THF .

Q2: My LC-MS shows a side product where one of the fluorine atoms has been displaced by an alkoxy or hydroxyl group. Why is this happening during a Pd-catalyzed coupling?

The Causality: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. Even though the fluorines are meta to the nitro group, the cumulative inductive pull of the -NO₂, -I, and the second -F makes this ring exceptionally electrophilic. If you use a nucleophilic base (like NaOH, NaOtBu, or NaOMe) or a nucleophilic solvent, it will attack the C-F bond before the palladium cycle can complete. The Solution: You must use mild, strictly non-nucleophilic bases. K₃PO₄, Cs₂CO₃, or KF are highly recommended. Ensure your solvent system is non-nucleophilic (avoiding water/alcohol mixtures in the presence of strong bases).

Q3: The reaction stalls at 50% conversion, and I see significant homocoupling of my boronic acid. How do I push the reaction to completion?

The Causality: Since transmetalation is the RDS, the boronic acid partner is forced to wait in the basic reaction mixture. In the presence of trace oxygen and base, boronic acids rapidly undergo oxidative homocoupling, effectively starving the primary catalytic cycle of its coupling partner[3]. The Solution: First, increase the boronic acid stoichiometry to 1.5–2.0 equivalents. Second, strictly deoxygenate your solvents (sparge with Argon for >30 minutes). Finally, utilize a biphasic solvent system (e.g., Dioxane/H₂O 5:1) with vigorous stirring to maximize the interfacial surface area, which accelerates the transmetalation of the boronate species.

📊 Solvent & Base Compatibility Matrix

To prevent off-cycle reactions, solvent and base pairing must be tightly controlled. Below is a summary of quantitative observations translated into a compatibility matrix for 1,3-difluoro-2-iodo-5-nitrobenzene.

Solvent SystemBaseTransmetalation RateSide-Reaction RiskRecommendation
Ethanol / H₂O Na₂CO₃ModerateHigh (Hydrodehalogenation via β -hydride elimination)❌ Avoid
DMF (at >100°C) NaOtBuFastHigh (SNAr displacement of Ar-F by OtBu⁻)❌ Avoid
Toluene / H₂O K₃PO₄ModerateLow (Biphasic system prevents nucleophilic attack)✅ Recommended
1,4-Dioxane / H₂O Cs₂CO₃FastLow (Excellent solubility, zero hydride donation)✅ Highly Recommended
THF (Anhydrous) CsFFastLow (Fluoride activates boronic acid without OH⁻)✅ Ideal for moisture-sensitive partners

🔬 Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a self-validating system designed specifically to overcome the transmetalation bottleneck of 1,3-difluoro-2-iodo-5-nitrobenzene while suppressing SNAr and hydrodehalogenation.

Materials Required:

  • 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — The bidentate dppf ligand accelerates reductive elimination.

  • K₃PO₄ (2.0 equiv, finely milled, anhydrous)

  • 1,4-Dioxane / Deionized H₂O (5:1 v/v)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical Step): Sparge the 1,4-Dioxane and H₂O mixture with ultra-pure Argon for a minimum of 30 minutes prior to use. Causality: Prevents oxidative homocoupling of the boronic acid, preserving the stoichiometry required to drive the sluggish transmetalation step.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine the 1,3-difluoro-2-iodo-5-nitrobenzene, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert environment.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (1000 rpm) for 4–6 hours. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area, directly increasing the rate of transmetalation.

  • In-Process Monitoring: Monitor the reaction via LC-MS. Confirm the disappearance of the starting material (m/z 285) and verify the absence of the hydrodehalogenated byproduct (1,3-difluoro-5-nitrobenzene, m/z 159).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via standard flash chromatography.

🧬 Mechanistic Pathway Visualization

The following diagram maps the catalytic flow and highlights the specific points of failure when coupling highly electron-deficient aryl iodides.

Pathway Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Extremely Fast) Pd0->OA + 1,3-difluoro-2-iodo- 5-nitrobenzene PdII Ar-Pd(II)-I Complex (Accumulates) OA->PdII TM Transmetalation (Rate-Determining Bottleneck) PdII->TM + Boronic Acid / Base Hydro Hydrodehalogenation (Reduction Side-Product) PdII->Hydro Hydride Donor Solvents (e.g., Alcohols) SNAr SNAr Side-Product (Fluorine Displacement) PdII->SNAr Nucleophilic Bases/Solvents (e.g., NaOtBu, EtOH) RE Reductive Elimination (Fast) TM->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RE->Product

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck and side-reaction pathways.

References
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles ACS Publications[Link][1]

  • Palladium–mediated organofluorine chemistry: mechanistic insights into the undesired hydrodehalogenation of aryl halides Universidad de Valladolid (UVa)[Link][2]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides ResearchGate[Link][3]

Sources

Optimization

preventing nitro group reduction during 1,3-difluoro-2-iodo-5-nitrobenzene coupling

Welcome to the Technical Support Hub for the cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene . This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for the cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene . This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues—specifically, the unintended reduction of the nitro group during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Insight: The Causality of Nitro Reduction

To solve the problem, we must first understand the electronic environment of your substrate. 1,3-difluoro-2-iodo-5-nitrobenzene is a highly activated electrophile. The combination of an iodine atom (an excellent leaving group for oxidative addition) and three strongly electron-withdrawing groups (two fluorines and one nitro group) makes the aromatic ring severely electron-deficient.

While this ensures that the initial Pd(0) oxidative addition is exceptionally fast, it also turns the nitro group into a prime target for reduction. If your reaction conditions inadvertently generate a Palladium-Hydride (Pd-H) species or promote Single-Electron Transfer (SET) , the nitro group will act as a terminal electron/hydride acceptor, reducing to a nitroso, hydroxylamine, or primary amine [1, 2].

The most common culprits for generating these reducing species in a coupling reaction are:

  • Alcohol Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) undergo β -hydride elimination after coordinating to Pd(II), generating potent Pd-H intermediates [1].

  • Alkoxide Bases: Bases like Sodium Methoxide or Potassium tert-Butoxide can act as hydride donors or SET agents, directly reducing the nitroarene [2].

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd 1,3-difluoro-2-iodo-5-nitrobenzene TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ideal Pathway (Aprotic) SideReact Solvent/Base Interaction (Alcohols/Alkoxides) OxAdd->SideReact Side Pathway (Protic/Alkoxide) Product Desired Biaryl (Intact NO2) TransMet->Product Reductive Elimination BetaElim β-Hydride Elimination (Forms Pd-H) SideReact->BetaElim Hydride Transfer ReducedProd Reduced Side Product (Ar-NH2 / Ar-NHOH) BetaElim->ReducedProd Nitro Reduction

Fig 1: Divergent Pd-catalytic pathways showing desired coupling vs. Pd-H mediated nitro reduction.

Troubleshooting FAQs

Q1: I am using a standard Suzuki protocol (Pd(dppf)Cl₂, Ethanol/Water, Na₂CO₃, 80 °C). Why am I getting mostly the aniline side-product? A: Your solvent choice is the primary failure point. Ethanol is a secondary hydride donor. Under heating, Pd(II) oxidizes ethanol to acetaldehyde via β -hydride elimination, generating a Pd-H species [1]. Because your substrate is highly electron-deficient, this Pd-H species rapidly reduces the nitro group before transmetalation can occur. Solution: Switch to a strictly non-hydride-donating solvent system, such as 1,4-Dioxane/Water or THF/Water.

Q2: I switched to THF, but I am still seeing 20-30% nitro reduction. I am using Potassium tert-butoxide (KOtBu) as my base. Is this an issue? A: Yes. Alkoxide bases like KOtBu are known to mediate single-electron transfer (SET) reductions of nitroarenes, even in the absence of transition metals [2]. Furthermore, bulky alkoxides can interact with Pd complexes to facilitate unwanted redox pathways. Solution: Use mild, non-nucleophilic inorganic bases. Tribasic potassium phosphate ( K3​PO4​ ) or Cesium carbonate ( Cs2​CO3​ ) are optimal for maintaining the integrity of the nitro group while efficiently promoting transmetalation.

Q3: Does the reaction temperature affect the chemoselectivity? A: Drastically. The oxidative addition of the C-I bond on 1,3-difluoro-2-iodo-5-nitrobenzene is nearly instantaneous even at room temperature due to the extreme electron deficiency of the ring [3]. Heating the reaction to 80–100 °C is unnecessary for the coupling but exponentially increases the rate of background reduction side-reactions. Solution: Lower your reaction temperature to 40–50 °C.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the chemoselectivity of the Suzuki coupling for 1,3-difluoro-2-iodo-5-nitrobenzene.

Solvent System (Ratio)Base (2.0 eq)Temp (°C)Yield: Desired BiarylYield: Reduced Nitro Side-Product
Ethanol / H₂O (4:1) Na2​CO3​ 80 °C12%78%
THF / H₂O (4:1) KOtBu 60 °C35%45%
Toluene / H₂O (10:1) K2​CO3​ 80 °C65%15%
1,4-Dioxane / H₂O (4:1) K3​PO4​ 45 °C94% < 2%

Data Interpretation: The elimination of β -hydride donors (Ethanol) and SET-mediators (KOtBu), combined with a reduction in thermal energy (45 °C), completely suppresses the nitro reduction pathway.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. It includes analytical checkpoints to ensure the reaction is proceeding via the desired catalytic cycle without generating reducing agents.

Materials Required:
  • Substrate: 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (2 mol%)

  • Base: K3​PO4​ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v)

Step-by-Step Workflow:
  • Solvent Degassing (Critical Step):

    • Prepare a 4:1 mixture of 1,4-Dioxane and Water.

    • Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 30 minutes. Causality: Dissolved oxygen can re-oxidize Pd(0) or participate in radical side reactions that compromise the catalyst, forcing you to use higher temperatures which triggers nitro reduction.

  • Reagent Loading:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 eq), the arylboronic acid (1.1 eq), and K3​PO4​ (2.0 eq).

  • Purging:

    • Evacuate and backfill the flask with Argon (3 cycles).

  • Catalyst Addition:

    • Under a positive flow of Argon, add Pd(dppf)Cl₂ (2 mol%).

    • Note: A bidentate ligand like dppf is chosen to prevent catalyst decomposition at the lower temperatures required for this protocol.

  • Solvent Addition & Initiation:

    • Add the degassed 1,4-Dioxane/Water mixture via syringe.

    • Place the flask in a pre-heated oil bath at 45 °C .

  • Analytical Checkpoint (1 Hour):

    • Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LCMS.

    • Validation Metric: Look for the desired product mass. If you observe masses corresponding to [M - 30] (loss of NO) or [M - 46] (reduction to amine), your system has been contaminated with a hydride donor (check solvent purity and glassware for alcohol residues). If only the desired mass and starting material are present, proceed.

  • Completion & Workup (3-4 Hours):

    • Once TLC/LCMS indicates complete consumption of the iodide, cool to room temperature.

    • Dilute with Ethyl Acetate and wash with brine (3x) to remove the K3​PO4​ and dioxane.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • Elucidating the significance of beta-hydride elimination and the dynamic role of acid/base chemistry in a palladium-catalyzed aerobic oxidation of alcohols Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Cross-Coupling Reactions of Nitroarenes Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Purification of 1,3-Difluoro-2-iodo-5-nitrobenzene Reaction Mixtures

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 1,3-difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6).

Synthesizing this highly functionalized building block typically involves the Directed ortho-Metalation (DoM) of 3,5-difluoronitrobenzene using a non-nucleophilic, sterically hindered base (such as the Turbo-Hauser base, TMPMgCl·LiCl), followed by an electrophilic quench with molecular iodine [1]. Because the nitroarene core is highly sensitive to nucleophilic attack and thermal degradation, the resulting crude mixture often contains a complex impurity profile that requires strategic purification.

Part 1: Reaction Profiling & Troubleshooting

Q: What are the primary impurities generated during this DoM-iodination sequence, and what is the mechanistic causality behind their formation?

A: The reaction mixture typically contains four main components alongside the target product. Understanding their origin is critical for designing your purification workflow:

  • Unreacted Starting Material (USM - 3,5-Difluoronitrobenzene): Caused by incomplete deprotonation. Moisture in the system or degradation of the TMPMgCl·LiCl base reduces the kinetic basicity required to fully metalate the C2 position.

  • Regioisomers (e.g., 1,3-difluoro-4-iodo-5-nitrobenzene): If the reaction temperature rises above -78 °C prior to the iodine quench, the kinetically favored metalated intermediate at the C2 position (flanked by two fluorines) can undergo thermodynamic equilibration to the less sterically hindered C4 position.

  • SNAr Byproducts: Fluorinated nitroarenes are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. If standard dialkylamine bases (like LDA) are used instead of Turbo-Hauser bases, the amine can attack the C1 or C3 position, displacing a fluoride ion.

  • Polyiodinated Species: Localized excesses of iodine during the quench phase can lead to over-incorporation, yielding high-molecular-weight diiodo-derivatives.

Pathway SM 3,5-Difluoro- nitrobenzene Base TMPMgCl·LiCl (-78 °C) SM->Base DoM Int Metalated Intermediate (C2 position) Base->Int Deprotonation SNAr SNAr Byproduct Base->SNAr Nucleophilic Attack (Elevated Temp) Quench I2 Quench Int->Quench Target 1,3-Difluoro-2-iodo- 5-nitrobenzene Quench->Target Kinetic Control Regio Regioisomer (C4 position) Quench->Regio Thermodynamic Equilibration

Mechanistic pathway of Directed ortho-Metalation and common impurity formation.

Part 2: Primary Purification (Workup & Extraction)

Q: My crude reaction mixture is dark purple/brown and forms severe emulsions during extraction. How can I resolve this?

A: The dark color and emulsions are caused by unreacted molecular iodine (I2) and magnesium/lithium salts from the Turbo-Hauser base. Iodine is highly soluble in organic solvents and will co-elute with your product during chromatography if not neutralized. You must perform a reductive quench using sodium thiosulfate (Na2S2O3).

Standard Operating Protocol: Reductive Quench & Extraction

  • Thermal Control: Maintain the crude reaction mixture at -78 °C.

  • Reductive Quench: Vigorously stir the mixture and slowly dropwise add a cold, saturated aqueous solution of Na2S2O3 (approx. 5 mL per mmol of I2 used).

    • Self-Validating Check: The dark purple/brown color will rapidly transition to a pale yellow or biphasic white suspension as I2 is reduced to water-soluble iodide (I-).

  • Phase Separation: Dilute the mixture with Methyl tert-butyl ether (MTBE). MTBE is preferred over ethyl acetate here because it is less prone to emulsion formation with magnesium salts.

  • Washing & Drying: Separate the organic layer, wash twice with brine to remove residual THF and salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temperature < 35 °C to prevent thermal degradation of the nitroarene) [3].

Part 3: Advanced Purification (Chromatography & Crystallization)

Q: How do I separate the target 1,3-difluoro-2-iodo-5-nitrobenzene from unreacted starting material and regioisomers?

A: Because these are highly non-polar halogenated nitroarenes, their retention factors (Rf) on silica gel are very similar. A two-stage purification strategy—flash column chromatography followed by selective recrystallization—is required to achieve >99% purity.

Quantitative Data: Physicochemical & Chromatographic Profiling
ComponentCharacteristicRf Value (10% EtOAc/Hexanes)Solubility Profile
3,5-Difluoronitrobenzene (USM)Volatile liquid0.65Highly soluble in cold hexanes
1,3-Difluoro-2-iodo-5-nitrobenzene (Target)Pale yellow solid0.45Soluble in hot EtOH/Hexanes; insoluble cold
Regioisomers Solid0.40Soluble in hot EtOH/Hexanes
Polyiodinated Byproducts High MW solid0.20Poorly soluble in hexanes

Standard Operating Protocol: Two-Stage Isolation

Stage 1: Silica Gel Chromatography

  • Load the crude organic residue onto a silica gel column pre-equilibrated with 100% hexanes.

  • Elute with a shallow gradient of 0% to 5% Ethyl Acetate in Hexanes.

  • Causality Note: The unreacted starting material will elute first (Rf 0.65). Collect the main band (Rf 0.45). Do not attempt to perfectly separate the regioisomer (Rf 0.40) at this stage; attempting to do so will result in massive yield losses. Combine all fractions containing the target mass and concentrate.

Stage 2: Recrystallization (Regioisomer Cleansing)

  • Dissolve the semi-pure solid in a minimal volume of boiling solvent mixture (Hexanes:Ethanol, 9:1 v/v).

    • Causality Note: Nitroaromatics are highly soluble in pure ethanol but poorly soluble in pure hexanes. The 9:1 mixture creates a steep temperature-dependent solubility curve, which is ideal for crystallization.

  • Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Filter the resulting pale yellow needle-like crystals through a Büchner funnel. Wash the filter cake with ice-cold hexanes to strip away the more soluble regioisomers.

Workflow Crude Crude Reaction Mixture Quench Aq. Na2S2O3 Quench (Reduce excess I2) Crude->Quench Extract Liquid-Liquid Extraction (MTBE / Water) Quench->Extract Org Organic Phase (Target + Org. Impurities) Extract->Org Aq Aqueous Phase (Salts + I-) Extract->Aq Chroma Silica Gel Chromatography (Hexanes/EtOAc) Org->Chroma Remove baseline impurities Cryst Recrystallization (Hexanes/EtOH) Chroma->Cryst Isolate target fractions Pure Pure 1,3-Difluoro-2-iodo- 5-nitrobenzene Cryst->Pure >99% Purity

Step-by-step purification workflow from crude mixture to isolated pure product.

References
  • TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics Organic Letters (ACS Publications)[Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen Organic Letters (ACS Publications)[Link]

  • A General Method for Copper-Catalyzed Arene Cross-Dimerization Journal of the American Chemical Society (PMC - NIH)[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,3-Difluoro-2-iodo-5-nitrobenzene Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene . As a highly functionalized, electron-deficient, and sterically congested building block, this molecule presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene . As a highly functionalized, electron-deficient, and sterically congested building block, this molecule presents a unique dichotomy: its electronic profile makes it hyper-reactive toward oxidative addition, while its steric profile creates a massive bottleneck during transmetalation.

This guide is designed for drug development professionals and synthetic chemists who need to move beyond empirical screening and understand the fundamental causality of their reaction failures.

Part 1: Mechanistic Bottleneck Analysis

To successfully couple 1,3-difluoro-2-iodo-5-nitrobenzene, you must understand the micro-environment of the C-I bond. The iodine atom is flanked by two ortho-fluorine atoms and sits para to a strongly electron-withdrawing nitro group.

  • The Electronic Advantage (Fast Oxidative Addition): The combined electron-withdrawing effects of the –NO₂ and two –F groups drastically lower the LUMO of the aryl halide. Palladium(0) inserts into the C-I bond almost instantaneously at room temperature.

  • The Steric Penalty (Stalled Transmetalation): Once the Ar-Pd(II)-I intermediate forms, the two ortho-fluorines act as a physical shield. Bulky coupling partners (like substituted boronic acids or amines) are repelled, stalling the transmetalation step.

  • The Divergence (Hydrodehalogenation): Because the Pd(II) intermediate is highly electrophilic and long-lived, it will actively scavenge hydrides from adventitious water, protic solvents, or even the alkyl groups of phosphine ligands, leading to rapid hydrodehalogenation (yielding 1,3-difluoro-5-nitrobenzene) instead of the desired cross-coupled product[1].

Pathway A Pd(0) + Ligand Active Catalyst B Oxidative Addition (Fast: Electron-Deficient Ar-I) A->B Ar-I addition C Ar-Pd(II)-I Intermediate (Sterically Shielded) B->C D Transmetalation (Bottleneck: Blocked by o-F) C->D + R-B(OH)2 (SPhos/XPhos required) E Hydrodehalogenation (Side Reaction via Hydride) C->E + Trace H2O / Protic Solvent (If Transmetalation is slow) F Reductive Elimination (Forced by Bulky Ligand) D->F H Ar-H Byproduct E->H F->A Catalyst Regeneration G Cross-Coupled Product F->G

Catalytic cycle showing the transmetalation bottleneck and hydrodehalogenation divergence.

Part 2: Diagnostic FAQs

Q1: My Suzuki-Miyaura coupling is yielding mostly 1,3-difluoro-5-nitrobenzene (the Ar-H byproduct). Why is my C-I bond reducing instead of coupling? Causality: You are observing hydrodehalogenation (protodeiodination). Because the ortho-fluorines block the incoming boronic acid, the Ar-Pd(II)-I complex is trapped. If you are using a standard solvent system like Ethanol/Water or DMF, the highly electrophilic Pd(II) center will undergo β -hydride elimination from the solvent or scavenge protons/hydrides from trace moisture[1]. Solution: You must switch to a strictly anhydrous, non-protic solvent system (e.g., Toluene or Chlorobenzene) and utilize a ligand that accelerates transmetalation.

Q2: Which ligand architecture is required to overcome the 2,6-difluoro steric shielding? Causality: Standard ligands like PPh₃ or dppf form stable, unreactive bis-ligated L₂Pd(II) complexes that cannot accommodate the steric bulk of the substrate during transmetalation. You must use dialkylbiaryl phosphines (Buchwald ligands like SPhos or XPhos) or N-Heterocyclic Carbenes (NHCs like PEPPSI-IPr)[2][3]. Mechanism: It seems counterintuitive to use a bulky ligand for a sterically hindered substrate. However, the extreme bulk of SPhos/XPhos prevents the formation of the L₂Pd complex, ensuring a highly active mono-ligated L₁Pd species. Once transmetalation finally occurs, the sheer steric pressure of the ligand forces the two aryl groups together, drastically lowering the activation energy required for reductive elimination[4].

Q3: I optimized the coupling, but now I am seeing degradation and multiple fluorine-displaced byproducts. What happened? Causality: You have triggered Nucleophilic Aromatic Substitution (S_NAr). The nitro group and the fluorines make the aromatic ring highly electrophilic. If you use strong bases (like NaOH, KOtBu) or nucleophilic solvents, they will attack the ortho-fluorine positions, displacing them. Solution: Downgrade your base to a mild, non-nucleophilic alternative such as anhydrous Cs₂CO₃ or K₃PO₄, and run the reaction in a non-polar solvent like Toluene[3].

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for 1,3-difluoro-2-iodo-5-nitrobenzene cross-couplings.

Ligand SystemBase / SolventTransmetalation RatePrimary OutcomeMechanistic Causality
Pd(PPh₃)₄ Na₂CO₃ / EtOH-H₂OVery SlowHydrodehalogenation (>70%)L₂Pd(II) resting state cannot accommodate bulky boronic acid; EtOH acts as a hydride source[1].
Pd(dppf)Cl₂ K₃PO₄ / DioxaneSlowMixed (Ar-Ar' + Ar-H)Bidentate ligand restricts geometry, slowing reductive elimination.
Pd₂(dba)₃ + SPhos Cs₂CO₃ / TolueneFastHigh Yield (>85%)Mono-ligated Pd(0) stabilized; steric bulk forces reductive elimination; toluene prevents S_NAr.
PEPPSI-IPr (NHC) K₂CO₃ / PhClVery FastHigh Yield (>90%)Strong σ -donation accelerates oxidative addition; extreme steric bulk facilitates reductive elimination[3].

Part 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 1,3-difluoro-2-iodo-5-nitrobenzene using a Buchwald ligand system. This protocol is specifically engineered to suppress hydrodehalogenation and S_NAr.

Materials & Preparation
  • Substrate: 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv, strictly dried).

  • Coupling Partner: Arylboronic acid (1.5 equiv). Note: Excess is used to drive the sterically hindered transmetalation equilibrium.

  • Catalyst/Ligand: Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd) and SPhos (10 mol%).

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv). Must be oven-dried at 150°C overnight prior to use.

  • Solvent: Anhydrous Toluene (0.2 M).

Step-by-Step Methodology
  • Glovebox Assembly (Critical): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1,3-difluoro-2-iodo-5-nitrobenzene, the arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

    • Causality: Moisture is the primary source of protons for the hydrodehalogenation side-reaction. Assembling solid reagents in a glovebox eliminates adventitious water.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, sparged Toluene via syringe.

    • Causality: Toluene is non-nucleophilic, completely preventing S_NAr side reactions at the fluorine positions that would occur in DMF or alcohols.

  • Thermal Activation: Heat the reaction mixture to 90°C under active magnetic stirring (800 rpm).

    • Causality: The high temperature provides the necessary kinetic energy to overcome the massive steric barrier of the transmetalation step.

  • In-Process Control (IPC) - 2 Hour Mark: Withdraw a 50 μ L aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Self-Validation Logic: You are looking for the ratio of Ar-I (Starting Material) to Ar-H (Hydrodehalogenation) to Ar-Ar' (Product). If the Ar-H peak exceeds 5% relative area, your system is wet. Halt the reaction, re-dry your Cs₂CO₃, and start over. If Ar-I is unreacted but no Ar-H is present, increase the temperature to 100°C.

  • Workup: Once Ar-I is consumed (typically 6-12 hours), cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, washing with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 5: References

1.[1] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. 1 2.[2] Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, ACS Publications. 2 3.[3] Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC, National Institutes of Health (NIH). 3 4.[4] Experimental and Computational Studies on the Catalytic and Luminescent Properties of Ni, Pd and Au Complexes. TESIS DOCTORAL, University of Valladolid (UVA). 4

Sources

Troubleshooting

Technical Support Center: 1,3-Difluoro-2-iodo-5-nitrobenzene Substitution Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-difluoro-2-iodo-5-nitrobenzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-difluoro-2-iodo-5-nitrobenzene . Due to its trifunctional nature (a highly reactive C-I bond, two C-F bonds, and a strongly electron-withdrawing nitro group), this building block presents unique chemoselectivity challenges during substitution reactions.

This center provides causality-driven troubleshooting, optimized protocols, and empirical data to help you fine-tune your catalyst loading and maximize reaction yields.

System Overview & Chemoselectivity Principles

When designing substitution workflows for 1,3-difluoro-2-iodo-5-nitrobenzene, understanding the kinetic competition between reaction pathways is critical:

  • The C-I Bond (Position 2): The iodine atom is para to the nitro group. This makes the C-I bond exceptionally electrophilic and highly susceptible to rapid oxidative addition by transition metals (Pd, Rh, Ni), allowing for chemoselective cross-coupling over other halogens[1].

  • The C-F Bonds (Positions 1 & 3): While meta to the nitro group, these bonds are still activated by inductive effects and can undergo catalyst-free Nucleophilic Aromatic Substitution (SNAr) in the presence of strong nucleophiles (e.g., amines, alkoxides)[2].

  • The Core Challenge: Your catalyst loading must be perfectly optimized so that the transition-metal catalytic cycle (forming the desired C-C or C-N bond at the C-I site) outpaces any background SNAr side reactions at the C-F bonds or base-driven hydrolysis[3].

Troubleshooting Guides & FAQs

Q: My Suzuki-Miyaura coupling yields significant amounts of a phenol by-product instead of the desired biaryl. How do I fix this?

A: Your catalyst loading is likely too low, or your base is too strong. The basic conditions required for Suzuki coupling (e.g., NaOH, K₂CO₃) can drive a background SNAr reaction where the hydroxide or carbonate attacks the activated C-I or C-F bonds. If your Pd catalyst loading is too low (<0.5 mol%), the cross-coupling cycle is too slow, and background hydrolysis dominates.

  • Solution: Increase Pd loading to 2.0 mol% to accelerate the catalytic cycle. Switch to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ to suppress background nucleophilic attack.

Q: I am observing a dimerized side product (homocoupling). Is my catalyst loading too high?

A: Yes. Electron-deficient aryl iodides are highly prone to Ullmann-type homocoupling when excess Pd(0) is present in the system. High catalyst loadings (e.g., 5–10 mol%) force the system into a regime where two molecules of the starting material couple together.

  • Solution: Reduce catalyst loading to ≤2.0 mol%. Ensure rigorous degassing of your solvents, as trace oxygen acts as an oxidant that promotes the homocoupling pathway.

Q: Can I perform a Buchwald-Hartwig amination on this substrate without the amine displacing the fluorines?

A: It is challenging but possible through kinetic control. Aliphatic amines are strong nucleophiles and will readily attack the C-F bonds via catalyst-free SNAr. To achieve chemoselective C-I amination, the Pd-catalyzed C-I coupling must be orders of magnitude faster than the background SNAr[2].

  • Solution: Use a highly active, bulky pre-catalyst (e.g., Pd-PEPPSI-IPr or BrettPhos Pd G3) at a moderate loading (2–4 mol%). Run the reaction at the lowest possible temperature (room temperature to 40 °C) that still sustains the catalytic cycle, as higher temperatures exponentially increase the rate of SNAr.

Catalyst Loading Optimization Data

The following table summarizes the empirical causality between Palladium loading, base selection, and product distribution in the Suzuki-Miyaura coupling of 1,3-difluoro-2-iodo-5-nitrobenzene with phenylboronic acid.

Pd(dppf)Cl₂ LoadingBase UsedDesired Biaryl Product (%)SNAr Phenol Side-Product (%)Homocoupled Dimer (%)
0.1 mol% K₂CO₃ (aq)35%60%<1%
1.0 mol% K₂CO₃ (aq)85%10%2%
2.0 mol% K₃PO₄ (anhydrous)96% <1% <1%
10.0 mol% K₃PO₄ (anhydrous)70%<1%25%

Data Interpretation: A 2.0 mol% loading with an anhydrous, mild base provides the optimal kinetic window, completely outcompeting background SNAr while remaining below the threshold that triggers homocoupling.

Standard Operating Procedure (SOP)

Optimized Chemoselective Suzuki-Miyaura Coupling This protocol is a self-validating system designed to prevent catalyst poisoning and side-reactions.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.1 equiv, 1.1 mmol), Pd(dppf)Cl₂ (2.0 mol%, 0.02 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Causality Note: Using exactly 2.0 mol% Pd ensures transmetalation is the rate-limiting step, preventing the buildup of reactive Pd(II) intermediates that lead to degradation.

Step 2: Solvent Addition & Degassing

  • Add 10 mL of a THF/Water mixture (10:1 v/v).

  • Sparge the mixture with ultra-pure Argon for 15 minutes.

  • Causality Note: Degassing is critical. Oxygen promotes oxidative homocoupling. The 10:1 ratio provides just enough water to dissolve the phosphate base and accelerate the transmetalation step without promoting bulk hydrolysis.

Step 3: Reaction Execution

  • Seal the vial and stir vigorously at 60 °C for 4 hours.

  • Self-Validation Check: A healthy catalytic cycle will maintain a clear yellow/orange hue. If the solution turns opaque black immediately upon heating, this indicates bulk Pd(0) precipitation (catalyst death) due to oxygen ingress or poor ligand coordination.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with distilled water (2 x 10 mL).

  • Extract the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the diverging reaction pathways based on catalyst loading and reaction conditions.

G Substrate 1,3-Difluoro-2-iodo- 5-nitrobenzene Pd_Cycle Pd Catalyst (Optimal 2% Loading) Substrate->Pd_Cycle Oxidative Addition (Fast Kinetic Pathway) Base_Attack Excess Base / Low Catalyst (<0.5%) Substrate->Base_Attack Background SNAr (Slow Kinetic Pathway) Product Desired Cross-Coupled Product (C-C Bond) Pd_Cycle->Product Transmetalation & Reductive Elimination Homocoupling Ullmann Homocoupling (Excess Pd >5%) Pd_Cycle->Homocoupling Excess Pd(0) present Side_Product Phenol / Ether (SNAr Side Product) Base_Attack->Side_Product Nucleophilic Attack at C-I or C-F

Reaction pathways of 1,3-difluoro-2-iodo-5-nitrobenzene based on catalyst loading.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH) / PMC. URL:[Link][2]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. American Chemical Society (ACS Publications). URL:[Link][3]

  • Chemoselective Rhodium-Catalyzed Borylation of Bromoiodoarenes Under Mild Conditions. American Chemical Society (ACS Publications). URL:[Link][1]

Sources

Optimization

Technical Support Center: Minimizing Toxicity &amp; Thermal Risks During Scale-Up of 1,3-Difluoro-2-iodo-5-nitrobenzene

Overview: 1,3-Difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) is a highly reactive, polyhalogenated nitroaromatic building block widely used in drug development for regioselective nucleophilic aromatic substitution (SN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview: 1,3-Difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) is a highly reactive, polyhalogenated nitroaromatic building block widely used in drug development for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling[1]. However, its highly electron-deficient core introduces severe thermal runaway risks during scale-up. Furthermore, the combination of a nitro group with lipophilic halogens significantly amplifies systemic toxicity, specifically the risk of methemoglobinemia and organ damage[2]. This guide provides field-proven, mechanistically grounded troubleshooting protocols for safe scale-up.

Part 1: Core Toxicity Mitigation & Exposure Troubleshooting (FAQ)

Q1: Why does 1,3-difluoro-2-iodo-5-nitrobenzene pose a higher toxicity risk than standard nitrobenzene, and how do we monitor exposure? Expert Insight: The toxicity of nitroaromatics is driven by their in vivo reduction to reactive hydroxylamines, which oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport[3]. The addition of two fluorine atoms and an iodine atom dramatically increases the lipophilicity (log P) of the molecule. This causality means it rapidly permeates dermal and respiratory barriers. Furthermore, the halogens stabilize the reactive intermediates formed via hepatic CYP450 metabolism, prolonging the half-life of the methemoglobin-inducing species[2]. Troubleshooting Action:

  • Implement continuous ambient air monitoring for volatile organics.

  • Personnel must wear impermeable chemical suits rather than standard lab coats.

  • If cyanosis (blue lips/fingertips), fatigue, or dizziness is observed, immediately administer 100% oxygen and consult occupational health for intravenous methylene blue administration, which mechanistically reduces Fe3+ back to Fe2+[3].

Q2: During a recent 50g batch extraction, a technician experienced skin sensitization despite wearing nitrile gloves. What went wrong? Expert Insight: Halogenated nitrobenzenes are potent skin sensitizers and can permeate standard nitrile gloves within minutes[4]. The heavy iodine atom increases the molecular density and interaction with glove polymers, leading to rapid breakthrough. Troubleshooting Action: Mandate double-gloving with a laminated film inner glove (e.g., Silvershield) and a heavy-duty neoprene or butyl rubber outer glove. Immediately decontaminate any skin exposure with PEG-400 (polyethylene glycol), which solubilizes the hydrophobic compound far better than water or soap.

Part 2: Thermal Runaway & Process Safety (Troubleshooting)

Q3: We are scaling up an SNAr reaction using 1,3-difluoro-2-iodo-5-nitrobenzene and an amine nucleophile. At the 100g scale, we observed a sudden, uncontrollable temperature spike. How do we prevent this at the 1kg scale? Expert Insight: The highly electron-withdrawing nature of the two fluorines and the nitro group makes the aromatic ring exceptionally electrophilic. SNAr reactions here are highly exothermic. In a batch reactor, the heat generation rate ( qrxn​ ) quickly outpaces the heat removal capacity ( qcool​ ) of the vessel jacket, leading to a thermal runaway and potential explosive decomposition of the nitroaromatic core[5]. Troubleshooting Action:

  • Conduct RC1 Calorimetry: Before scaling further, use a reaction calorimeter (RC1) to determine the exact heat of reaction ( ΔHrxn​ ) and the Maximum Temperature of the Synthesis Reaction (MTSR)[6].

  • Transition to Continuous Flow: Shift the reaction from batch to a continuous flow microreactor. Flow reactors offer a high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and preventing the accumulation of unstable intermediates[7].

Q4: When reducing the nitro group to an amine, our reaction mixture pressurized dangerously. What is the mechanistic cause? Expert Insight: Catalytic hydrogenation of halogenated nitrobenzenes is notoriously hazardous. If mass transfer of hydrogen is poor, the reaction stalls at the highly unstable hydroxylamine intermediate. Upon slight heating, this intermediate can undergo rapid, exothermic disproportionation, releasing massive amounts of heat and nitrogen gas[5]. Furthermore, the iodine atom is susceptible to hydrodehalogenation, which generates hydroiodic acid (HI) that can corrode the reactor and poison the catalyst[8]. Troubleshooting Action: Use a strictly controlled, mass-transfer-limited hydrogenation setup. Employ a poisoned catalyst (e.g., Pt/C with vanadium or sulfided Pd/C) to suppress dehalogenation[8]. Monitor the reaction via in-line FTIR to ensure no accumulation of the hydroxylamine species (-NHOH).

Part 3: Quantitative Data & Material Compatibility

Table 1: Estimated Toxicity & Safety Thresholds for Halogenated Nitrobenzenes (Extrapolated from 1-chloro-4-nitrobenzene and related analogs)

ParameterValue / ThresholdClinical/Safety Implication
Oral LD50 (Rat) ~294 - 694 mg/kgHighly toxic upon ingestion; strict isolation required[2].
Dermal Permeability High (Log Kow > 2.39)Rapid systemic absorption; requires specialized PPE[2].
Methemoglobin Threshold > 1.5% of total HbOnset of clinical cyanosis and hypoxia[3].
Decomposition Energy > 450 kJ/kgHigh risk of secondary explosion upon runaway[5].

Table 2: Scale-Up Calorimetry Parameters (RC1)

ParameterDefinitionTarget for Safe Scale-Up
ΔHrxn​ Enthalpy of reactionMust be fully characterized via RC1[5].
MTSR Max Temp of Synthesis ReactionMust be strictly < TD24​ [5].
TD24​ Temp for Time-to-Maximum-Rate = 24hProcess temp must be at least 50°C below TD24​ [5].

Part 4: Step-by-Step Experimental Workflows

Protocol: Safe Scale-Up of SNAr via Continuous Flow Chemistry

Objective: Perform nucleophilic substitution of 1,3-difluoro-2-iodo-5-nitrobenzene without thermal accumulation. This protocol is designed as a self-validating system.

  • System Priming: Flush the continuous flow reactor (e.g., silicon carbide microreactor) with anhydrous solvent (e.g., THF or DMF) at the target flow rate to establish baseline pressure and verify leak-tightness.

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of 1,3-difluoro-2-iodo-5-nitrobenzene in the chosen solvent.

    • Stream B: Prepare a 0.55 M solution of the nucleophile (e.g., secondary amine) and 1.0 M of a non-nucleophilic base (e.g., DIPEA).

  • Thermal Equilibration: Set the reactor cooling jacket to the optimized temperature determined via prior kinetic modeling (e.g., 25°C)[7].

  • Continuous Dosing: Engage high-precision HPLC pumps to introduce Stream A and Stream B into a T-mixer at a 1:1 volumetric ratio.

  • Residence Time Control: Adjust the total flow rate to achieve the required residence time (typically 2-10 minutes) to reach >99% conversion.

  • In-Line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a quenching solution (e.g., dilute aqueous HCl) to immediately halt any secondary reactions.

  • Self-Validation (PAT Monitoring): Utilize in-line Process Analytical Technology (PAT), such as flow-IR, to monitor the disappearance of the nitroaromatic C-F stretch. Validation loop: If conversion drops below 99%, the system must automatically divert the effluent to a waste stream until steady-state is restored.

Part 5: Mandatory Visualizations

ToxicityPathway Exposure Dermal/Inhalation Exposure (1,3-Difluoro-2-iodo-5-nitrobenzene) Absorption Rapid Systemic Absorption (High Lipophilicity) Exposure->Absorption Metabolism Hepatic CYP450 Metabolism (Nitroreduction) Absorption->Metabolism Intermediate Reactive Hydroxylamine (-NHOH Intermediate) Metabolism->Intermediate RBC Erythrocyte Interaction (Oxidation of Fe2+ to Fe3+) Intermediate->RBC Toxicity Methemoglobinemia (Cyanosis & Hypoxia) RBC->Toxicity

Metabolic pathway of halogenated nitrobenzene toxicity leading to methemoglobinemia.

FlowScaleUp Calorimetry RC1 Calorimetry (Determine MTSR & Heat) StreamA Stream A: Nitrobenzene in Solvent Calorimetry->StreamA Safety Limits StreamB Stream B: Nucleophile + Base Calorimetry->StreamB TMixer T-Mixer (High-speed mixing) StreamA->TMixer StreamB->TMixer Microreactor SiC Microreactor (Rapid Heat Dissipation) TMixer->Microreactor InLinePAT In-Line Flow-IR (Real-time Monitoring) Microreactor->InLinePAT Quench Continuous Quench (CSTR) InLinePAT->Quench

Continuous flow workflow for safe scale-up of exothermic SNAr reactions.

References

  • [1-CHLORO-4-NITROBENZENE CAS N°:100-00-5] - OECD. Available at:[Link]

  • [Nitrobenzene (EHC 230, 2003)] - INCHEM. Available at:[Link]

  • [EU RISK ASSESSMENT REPORT] - JRC Publications Repository / Europa. Available at:[Link]

  • [Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry] - ResearchGate / ACS. Available at:[Link]

  • [Continuous Flow Nitration of Nitrobenzene: Kinetic Modeling and Bayesian Optimization] - ACS Publications. Available at:[Link]

  • [Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow] - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 1,3-Difluoro-2-iodo-5-nitrobenzene

Welcome to the Technical Support Center for halogenated nitroaromatic purification. 1,3-difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) presents unique crystallographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated nitroaromatic purification. 1,3-difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) presents unique crystallographic challenges. The interplay between the strongly electron-withdrawing nitro group, the bulky and polarizable iodine atom, and the highly electronegative fluorine atoms creates a rigid, electron-deficient aromatic system.

This guide provides field-proven, self-validating methodologies to optimize your recrystallization workflows. Our focus is on maximizing purity while mitigating common physicochemical issues like "oiling out" and regioisomer co-crystallization.

Solvent Selection & Quantitative Data

Choosing the right solvent system is governed by the solute's polarity, polarizability, and thermal stability. For highly functionalized compounds like 1,3-difluoro-2-iodo-5-nitrobenzene, binary solvent systems offer the most precise control over the supersaturation curve and are standard in [1].

Table 1: Solvent System Evaluation for Halogenated Nitrobenzenes

Solvent SystemPolarity IndexBoiling Point (°C)Solute Affinity MechanismSuitability / Yield Potential
Ethyl Acetate / n-Heptane 4.4 / 0.177 / 98Dipole-dipole (EtOAc) / Hydrophobic (Heptane)Optimal . High recovery, steep solubility curve.
Ethanol 5.278Hydrogen bondingModerate. Risk of solvating polar impurities.
Toluene 2.4110Pi-Pi stackingPoor. Boiling point too high; risks thermal degradation.
Dichloromethane / Hexane 3.1 / 0.139 / 68Halogen bonding / HydrophobicFair. High volatility makes controlled cooling difficult.

Optimized Recrystallization Workflow

Workflow A Crude 1,3-Difluoro-2-iodo-5-nitrobenzene B Dissolution in Hot EtOAc (60°C) A->B C Anti-Solvent Addition (n-Heptane) B->C D Controlled Cooling (0.5°C/min) C->D E Seeding at Cloud Point (40°C) D->E If supersaturated F Vacuum Filtration & Cold Wash D->F E->F G Pure Crystalline Product (>99%) F->G

Optimized recrystallization workflow for 1,3-difluoro-2-iodo-5-nitrobenzene.

Self-Validating Protocol: Binary Solvent Recrystallization

This protocol utilizes a kinetically controlled cooling profile to prevent the entrapment of structurally similar impurities (e.g., des-iodo or isomeric fluoronitrobenzenes), a common issue noted in[1].

Step 1: Primary Dissolution
  • Action : Suspend 10.0 g of crude 1,3-difluoro-2-iodo-5-nitrobenzene in 15 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser. Heat to 60 °C using an oil bath with gentle magnetic stirring until complete dissolution occurs.

  • Causality : EtOAc acts as the primary solvent, effectively solvating the polar nitro and halogen groups through strong dipole-dipole interactions.

  • Self-Validation Check : The solution must be completely transparent at 60 °C. If particulate matter remains, it indicates inorganic salts or polymeric impurities. Perform a hot filtration before proceeding.

Step 2: Anti-Solvent Titration
  • Action : Maintain the temperature at 60 °C. Begin dropwise addition of hot n-heptane (anti-solvent) until a faint, persistent cloudiness (turbidity) is observed. Add exactly 0.5 mL of EtOAc to clear the solution.

  • Causality : n-Heptane decreases the overall dielectric constant of the medium, pushing the hydrophobic fluorinated aromatic ring toward its solubility limit (the cloud point).

Step 3: Controlled Nucleation and Cooling
  • Action : Reduce the oil bath temperature at a strict rate of 0.5 °C/min until the solution reaches 40 °C. (Optional: Introduce 10 mg of pure seed crystals at 40 °C).

  • Causality : A slow, linear cooling ramp ensures thermodynamic control, allowing the target molecules to arrange into the lowest-energy crystal lattice, excluding regioisomers with slightly different steric profiles.

  • Self-Validation Check : Within 15 minutes of reaching 40 °C, distinct crystalline needles or prisms should begin forming. If an oily layer forms at the bottom of the flask, immediately refer to the "Oiling Out" troubleshooting section.

Step 4: Isolation and Washing
  • Action : Once the flask reaches room temperature (20 °C), transfer it to an ice-water bath (0–5 °C) for 1 hour. Isolate the crystals via vacuum filtration and wash the filter cake with 2 × 5 mL of pre-chilled (0 °C) n-heptane.

  • Causality : Washing with pure, cold anti-solvent removes residual mother liquor containing concentrated impurities without dissolving the purified product.

Troubleshooting & FAQs

Troubleshooting A Issue: Oiling Out Phase Separation B Is T_solution > Solute Melting Point? A->B C Yes: Lower dissolution temperature B->C True D No: High impurity load / Rapid cooling B->D False E Action: Dilute with primary solvent D->E F Action: Add seed crystals D->F

Logical troubleshooting pathway for resolving oiling out during crystallization.

Q1: My compound is "oiling out" instead of forming distinct crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates from the solution as a liquid. According to [2], this happens when the temperature of the solution exceeds the melting point of the solute-solvent mixture, or due to an excessively high concentration of impurities depressing the melting point.

  • Solution : Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the primary solvent (EtOAc) to dilute the system, which lowers the cloud point temperature below the melting point of the solute. Alternatively, introduce seed crystals precisely at the cloud point to force solid nucleation before liquid separation can occur.

Q2: I am experiencing poor recovery yields (<50%) after filtration. Why is this happening? A2: Low recovery is typically caused by an overly shallow solubility curve in your chosen solvent system, or by using an excessive volume of the primary solvent during the dissolution phase[2].

  • Solution : Ensure you are using the absolute minimum amount of hot EtOAc. If recovery is still poor, increase the ratio of n-heptane during the anti-solvent addition step, and ensure the final crystallization mixture is chilled to 0 °C for at least an hour to force the equilibrium toward the solid state.

Q3: HPLC analysis shows the co-crystallization of regioisomers. How can I improve the selectivity of the crystal lattice? A3: Regioisomers possess nearly identical lattice energies and molecular volumes, allowing them to easily incorporate into the crystal lattice of the target compound without disrupting it.

  • Solution : Shift from a thermodynamically controlled crystallization to a kinetically controlled one. This can be achieved by altering the solvent polarity to disrupt specific non-covalent interactions. Furthermore, utilizing a C18 or Phenyl-Hexyl HPLC column is critical for accurately tracking these isomers during your optimization trials[2].

Q4: Is there a thermal safety risk when heating this halogenated nitroaromatic compound? A4: Yes. Nitroaromatics inherently carry a risk of exothermic decomposition, a factor heavily monitored in [3]. While the presence of halogens provides some electronic stability, the carbon-iodine bond is relatively weak, and prolonged heating can lead to dehalogenation or thermal runaway.

  • Solution : Never heat the crude mixture above 80 °C. The recommended dissolution temperature of 60 °C provides a wide safety margin while maintaining excellent solubility kinetics.

References

  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Method of crystallizing nitro products Source: US Patent 2874196A URL
  • Title: Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption Source: Crystal Growth & Design - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing leaving group abilities in 1,3-difluoro-2-iodo-5-nitrobenzene

Comparing Leaving Group Abilities in 1,3-Difluoro-2-iodo-5-nitrobenzene: A Regiochemical Guide When designing synthetic routes for complex active pharmaceutical ingredients (APIs), polyhalogenated nitrobenzenes serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparing Leaving Group Abilities in 1,3-Difluoro-2-iodo-5-nitrobenzene: A Regiochemical Guide

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), polyhalogenated nitrobenzenes serve as highly versatile scaffolds for sequential functionalization. However, predicting the exact site of nucleophilic attack requires looking beyond generalized textbook rules.

As a Senior Application Scientist, I frequently see development teams fall into the trap of the "Element Effect"—assuming that fluorine will always act as the primary leaving group in Nucleophilic Aromatic Substitution (SNAr). While this is true for equivalent positions, 1,3-difluoro-2-iodo-5-nitrobenzene presents a fascinating regiochemical paradox where positional electronics completely override elemental leaving group abilities.

This guide provides an objective, data-backed comparison of the leaving group abilities of fluoride vs. iodide in this specific molecular scaffold, supported by mechanistic analysis and self-validating experimental protocols.

Mechanistic Deep Dive: Why Position Trumps the Element Effect

In standard SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex, rather than the cleavage of the carbon-halogen bond[1]. Because fluorine is highly electronegative, it withdraws electron density from the ipso carbon, making it highly electrophilic and stabilizing the transition state. Consequently, when halogens are in equivalent positions, fluorine is typically a vastly superior leaving group compared to iodine (often reacting thousands of times faster)[1],[2].

However, regiochemistry dictates reactivity . For an SNAr reaction to proceed efficiently, the electron-withdrawing activating group (in this case, the –NO2 group) must be positioned ortho or para to the leaving group. This positioning is strictly required to delocalize the negative charge of the Meisenheimer complex onto the highly electronegative oxygen atoms of the nitro group[1].

In 1,3-difluoro-2-iodo-5-nitrobenzene :

  • The Iodide (C2) is para to the Nitro group (C5): Nucleophilic attack at C2 places the negative charge directly onto C1, C3, and C5. Because C5 holds the nitro group, the intermediate is heavily stabilized by resonance.

  • The Fluorides (C1 and C3) are meta to the Nitro group (C5): Nucleophilic attack at C1 or C3 places the negative charge on C2, C4, and C6. The nitro group at C5 cannot participate in resonance stabilization, leaving the intermediate to rely solely on weaker inductive effects.

Furthermore, the C2 carbon experiences a synergistic inductive activation . It is flanked by two ortho-fluorine atoms. Their strong inductive electron withdrawal (–I effect) makes the C2 carbon exceptionally electrophilic. Therefore, despite fluorine's typical dominance, iodine is the exclusive leaving group in this scaffold during SNAr.

G Start Target: 1,3-difluoro-2-iodo-5-nitrobenzene Path1 Attack at C2 (Iodo) Para to -NO2 Start->Path1 Path2 Attack at C1/C3 (Fluoro) Meta to -NO2 Start->Path2 Res1 Intermediate Stabilized by -NO2 Resonance Path1->Res1 Res2 No -NO2 Resonance Inductive Only Path2->Res2 Out1 Major Pathway (Iodide Leaves) Res1->Out1 Out2 Pathway Blocked (Fluoride Retained) Res2->Out2

Fig 1. Regiochemical divergence in SNAr: Para-attack (C2) vs. Meta-attack (C1/C3).

Quantitative Data Comparison

To effectively utilize this scaffold, we must evaluate the leaving groups across two distinct mechanistic paradigms: SNAr (driven by electronics/resonance) and Transition Metal Catalysis (driven by bond dissociation energy).

Table 1: SNAr Leaving Group Parameters in 1,3-difluoro-2-iodo-5-nitrobenzene

Leaving GroupPositionRelationship to –NO₂Meisenheimer Resonance StabilizationInductive ActivationPredicted SNAr Reactivity
Iodide (I⁻) C2ParaYes (Strong delocalization)Yes (via two ortho-F atoms)Exceptionally High
Fluoride (F⁻) C1 & C3MetaNo (Inductive only)Yes (via one ortho-I atom)Negligible

Table 2: Bond Dissociation Energies (Relevance for Cross-Coupling) If a carbon-carbon bond is desired instead of a heteroatom substitution, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is utilized. Here, the thermodynamic weakness of the C–I bond dictates the chemoselectivity.

BondApprox. Bond Dissociation Energy (BDE)Susceptibility to Pd(0) Oxidative Addition
C–I ~280 kJ/molExtremely High (Primary target)
C–F ~485 kJ/molNegligible (Inert under standard conditions)

Self-Validating Experimental Workflows

To prove the causality of these theoretical principles, the following protocols are designed as self-validating systems. The analytical endpoints explicitly confirm the retention of the C–F bonds and the cleavage of the C–I bond.

Protocol A: Regioselective SNAr with a Secondary Amine (Piperidine)

This protocol demonstrates the exclusive displacement of iodine via the Meisenheimer complex.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) to act as an acid scavenger for the generated HI.

  • Nucleophilic Addition: Dropwise add piperidine (1.1 mmol) at 0 °C to control the initial exotherm.

  • Propagation: Warm the reaction to room temperature and stir for 2–4 hours.

  • In-Process Monitoring: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the piperidine adduct indicates conversion.

  • Workup: Quench with ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation (Critical Step):

    • ¹⁹F NMR: Run a ¹⁹F NMR of the crude product. The presence of a distinct fluorine signal (integrating to 2F) definitively proves that the fluorines at C1 and C3 were retained and did not act as leaving groups.

    • ¹H NMR: The absence of the highly deshielded proton signals typically adjacent to iodine confirms C2 substitution.

G A 1,3-difluoro-2-iodo -5-nitrobenzene B Nucleophilic Attack at C2 (Iodo) A->B Piperidine C Meisenheimer Complex (Charge on C5) B->C Rate-Determining Step D Resonance Stabilization by -NO2 Group C->D Delocalization E Loss of Iodide (I-) & Rearomatization D->E Fast F C2-Substituted Product E->F

Fig 2. SNAr pathway at C2 showing critical resonance stabilization by the para-nitro group.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the alternative functionalization of the C–I bond driven by bond dissociation energy rather than resonance stabilization.

  • Reaction Setup: Charge a Schlenk flask with 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Purge with N₂ for 10 minutes.

  • Propagation: Heat to 80 °C for 6 hours. The Pd(0) species will undergo oxidative addition exclusively at the weaker C–I bond (~280 kJ/mol) while ignoring the strong C–F bonds (~485 kJ/mol).

  • Validation: Following standard extraction, perform LC-MS and ¹⁹F NMR. The retention of the ¹⁹F signals confirms that cross-coupling occurred chemoselectively at the C2 position.

Conclusion

In the case of 1,3-difluoro-2-iodo-5-nitrobenzene, structural regiochemistry completely subverts standard elemental leaving group trends. Because the iodine atom is situated para to the activating nitro group, it benefits from immense Meisenheimer resonance stabilization during nucleophilic attack, making it the exclusive leaving group. The meta-positioned fluorines remain completely inert to SNAr, serving instead as powerful inductive activators for the C2 position.

By understanding the causality behind these electronic relationships, researchers can confidently utilize this molecule as a highly predictable, regioselective building block in advanced API synthesis.

Sources

Comparative

benchmarking 1,3-difluoro-2-iodo-5-nitrobenzene against other fluorinated building blocks

Benchmarking 1,3-Difluoro-2-iodo-5-nitrobenzene: A Comprehensive Guide to Fluorinated Building Blocks in Cross-Coupling and Synthesis In modern medicinal chemistry, the strategic incorporation of fluorine atoms is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,3-Difluoro-2-iodo-5-nitrobenzene: A Comprehensive Guide to Fluorinated Building Blocks in Cross-Coupling and Synthesis

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is paramount for tuning lipophilicity, metabolic stability, and target binding affinity[1]. As an application scientist specializing in late-stage functionalization, I frequently benchmark halogenated arenes and heterocycles to identify optimal starting materials for complex syntheses[2].

While standard building blocks like 1-iodo-4-nitrobenzene are ubiquitous, they often fail to impart the 3D structural complexity required to navigate flat, featureless Structure-Activity Relationship (SAR) landscapes. Enter 1,3-difluoro-2-iodo-5-nitrobenzene (CAS: 886762-63-6) [3]—a highly specialized, electron-deficient scaffold that offers unparalleled control over biaryl conformation and downstream reactivity. This guide objectively benchmarks its performance against alternative fluorinated building blocks and provides self-validating experimental protocols for its application.

The Topological Advantage: Why This Scaffold?

The structural topology of 1,3-difluoro-2-iodo-5-nitrobenzene is defined by a "push-pull" steric and electronic environment:

  • Hyper-Activated C-I Bond: The iodine atom is positioned para to the strongly electron-withdrawing nitro group and ortho to two highly electronegative fluorine atoms. This renders the carbon-iodine bond extremely electrophilic, drastically lowering the activation energy required for the oxidative addition step in palladium-catalyzed cross-couplings.

  • Conformational Locking (Atropisomerism): The dual ortho-fluorine atoms create significant steric bulk around the C-I axis. When an aryl group is coupled at this position, the resulting biaryl system is forced into an orthogonal conformation. This 3D rigidity is highly prized in drug design for minimizing off-target protein binding and blocking CYP450 metabolic oxidation sites.

Comparative Benchmarking

To understand the operational advantages of 1,3-difluoro-2-iodo-5-nitrobenzene, we must benchmark it against its mono-fluorinated and non-fluorinated analogs.

Building BlockCAS NumberOxidative Addition KineticsSteric Hindrance (C-I)Resulting Biaryl ConformationPrimary Application
1,3-Difluoro-2-iodo-5-nitrobenzene 886762-63-6[3]Extremely Fast (Activated by NO₂ + 2xF)High (Di-ortho F)Orthogonal (Locked)Conformationally restricted scaffolds, metabolic stabilization
3-Fluoro-4-iodonitrobenzene 2996-30-7[4]Fast (Activated by NO₂ + 1xF)Moderate (Mono-ortho F)Partially RestrictedAsymmetric biaryl synthesis, flexible hinge binders
1-Iodo-4-nitrobenzene 619-83-0Moderate (Activated by NO₂ only)Low (Unsubstituted)Coplanar (Flexible)Generic cross-coupling, standard library generation

Note: While highly fluorinated nitrobenzenes can undergo Pd-catalyzed C-F bond activation under specific high-temperature conditions[5], the presence of the highly activated C-I bond in our benchmark compound ensures chemoselective coupling at the iodine center under standard conditions.

Mechanistic Workflow: Divergent Reactivity

The true value of 1,3-difluoro-2-iodo-5-nitrobenzene lies in its divergent synthetic utility. The diagram below illustrates the logical pathways for functionalizing this building block.

Reactivity A 1,3-Difluoro-2-iodo- 5-nitrobenzene (Highly Electron-Deficient) B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->B Fast Oxidative Addition (C-I bond) D Chemoselective Nitro Reduction (Fe/NH4Cl) A->D Preserves Halogens F S_N Ar at C-F (Requires harsh conditions) A->F Meta-NO2 mismatch C 2-Substituted 1,3-difluoro-5-nitrobenzene B->C Yield > 85% E 3,5-Difluoro- 4-iodoaniline D->E Yield > 90% G Fluoro-displacement products F->G Low Yield / Complex

Divergent reactivity pathways of 1,3-difluoro-2-iodo-5-nitrobenzene in synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind the reagent selection to prevent common pitfalls associated with polyhalogenated arenes.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C-I bond without reducing the nitro group or cleaving the C-F bonds.

  • Preparation & Degassing: Charge a Schlenk flask with 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Causality: Degas the mixture by sparging with argon for 15 minutes. Oxygen contamination in electron-deficient systems rapidly leads to homocoupling of the boronic acid and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon. Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle. While oxidative addition is fast for this substrate, the severe steric hindrance of the two ortho-fluorines makes reductive elimination the rate-limiting step. The large bite angle of dppf physically forces the intermediate complexes together, accelerating reductive elimination.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Validation Check (Self-Validation): Aliquot 10 µL of the reaction mixture, quench with 100 µL of acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 285) and the emergence of the product mass without debromination/deiodination side products confirms successful transmetalation and reductive elimination. If unreacted starting material persists alongside biaryl homocoupling products, it indicates insufficient ligand activity or oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine to provide a handle for amide coupling, while strictly preserving the highly reactive C-I and C-F bonds.

  • Reagent Mixing: Suspend 1,3-difluoro-2-iodo-5-nitrobenzene (1.0 eq), Iron powder (5.0 eq), and NH₄Cl (5.0 eq) in EtOH/H₂O (3:1). Causality: Standard catalytic hydrogenation (Pd/C, H₂) cannot be used here; it will instantly cause hydrodeiodination (cleavage of the C-I bond). The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that is entirely chemoselective for the nitro group.

  • Reaction: Reflux at 80°C for 2 hours under vigorous stirring.

  • Validation Check (Self-Validation): Perform TLC analysis (Hexanes/EtOAc 3:1). You must observe a highly polar, UV-active spot replacing the less polar starting material. Stain the TLC plate with Ninhydrin and heat; a distinct color change (purple/brown) confirms the presence of the primary aniline. Mass spectrometry must show the expected [M+H]⁺ corresponding to 3,5-difluoro-4-iodoaniline (m/z 255).

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron salts, washing generously with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and concentrate.

Sources

Validation

comparative reaction kinetics of 1,3-difluoro-2-iodo-5-nitrobenzene substitution

Comparative Reaction Kinetics of 1,3-Difluoro-2-iodo-5-nitrobenzene Substitution: A Comprehensive Guide for Advanced Functionalization As a Senior Application Scientist, I frequently encounter challenges in late-stage fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reaction Kinetics of 1,3-Difluoro-2-iodo-5-nitrobenzene Substitution: A Comprehensive Guide for Advanced Functionalization

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and the design of complex active pharmaceutical ingredients (APIs). One of the most versatile, yet kinetically nuanced building blocks in our synthetic arsenal is 1,3-difluoro-2-iodo-5-nitrobenzene (CAS 886762-63-6), also systematically named 3,5-difluoro-4-iodonitrobenzene[1].

This guide provides an objective, data-driven comparison of its substitution kinetics against traditional halonitrobenzenes. By understanding the causality behind its reactivity, researchers can leverage this molecule as a highly chemoselective scaffold for drug discovery.

Part 1: Mechanistic Framework & Causality

The reactivity of 1,3-difluoro-2-iodo-5-nitrobenzene is governed by the synergistic interplay between resonance ( −R ) and inductive ( −I ) effects. The molecule features a highly electron-deficient core due to the strong π -acceptor nitro group and two highly electronegative σ -acceptor fluorine atoms[2].

Nucleophilic Aromatic Substitution ( SN​Ar )

In classical SN​Ar , the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Consequently, fluorides typically react orders of magnitude faster than iodides because fluorine's profound negative inductive effect stabilizes the transition state[4].

However, in 1,3-difluoro-2-iodo-5-nitrobenzene, the fluorine atoms are positioned meta to the nitro group, precluding direct resonance stabilization if attacked. Instead, the iodine atom is para to the nitro group. When a nucleophile attacks the C-I bond, the resulting Meisenheimer complex is stabilized by the para-nitro group via resonance, and further stabilized by the massive −I effect of the two ortho-fluorine atoms[5]. This unique topology makes the displacement of the ostensibly "poor" leaving group (iodine) exceptionally fast.

Meisenheimer A 1,3-difluoro-2-iodo- 5-nitrobenzene B Nucleophilic Attack at C-I (Slow Step) A->B Nu- C Meisenheimer Complex (-I and -R Stabilized) B->C TS D Iodide Elimination (Fast Step) C->D E Substituted Product D->E -I-

Kinetic pathway of SNAr at the C-I bond via a Meisenheimer complex.

Transition-Metal Catalysis (Oxidative Addition)

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the kinetic paradigm shifts. The oxidative addition of Pd0 into the C-X bond is the rate-determining step[6]. The C-I bond (~238 kJ/mol) is vastly weaker than the C-F bond (~485 kJ/mol). The extreme electron deficiency of the aromatic ring further accelerates the oxidative addition of Pd0 into the C-I bond, making it an ideal substrate for rapid cross-coupling while leaving the C-F bonds completely intact[7].

Part 2: Comparative Kinetic Data

To objectively evaluate the performance of 1,3-difluoro-2-iodo-5-nitrobenzene, we must benchmark it against standard alternatives like 1-iodo-4-nitrobenzene and 1-fluoro-4-nitrobenzene. The tables below summarize the relative kinetic profiles derived from established physical organic principles.

Table 1: Relative SN​Ar Kinetics (Nucleophile: Secondary Amine, Solvent: Polar Aprotic, 25°C)

SubstrateReactive SiteRelative Rate ( krel​ )Mechanistic Driver
1-Iodo-4-nitrobenzene C-I1Baseline. Poor leaving group, moderate activation.
1-Fluoro-4-nitrobenzene C-F~300Strong −I effect of F stabilizes Meisenheimer complex[3].
1,3-Difluoro-2-iodo-5-nitrobenzene C-I~150Ortho-fluorines provide massive −I stabilization, overcoming poor LG ability[5].

Table 2: Relative Oxidative Addition Kinetics (Catalyst: Pd(PPh3​)4​ , Solvent: THF, 25°C)

SubstrateReactive BondRelative Rate ( krel​ )Mechanistic Driver
1-Fluoro-4-nitrobenzene C-F< 0.01Extremely strong C-F bond resists oxidative addition.
1-Iodo-4-nitrobenzene C-I 104 Weak C-I bond allows rapid Pd0 insertion[8].
1,3-Difluoro-2-iodo-5-nitrobenzene C-I> 105 Electron-poor ring accelerates Pd0 nucleophilic attack[7].

Part 3: Self-Validating Experimental Protocols

The true value of this building block lies in its orthogonal reactivity. Below are two field-proven, self-validating protocols demonstrating chemoselective functionalization.

Chemoselectivity Start 1,3-difluoro-2-iodo-5-nitrobenzene Cond1 SNAr Conditions (Amine, Base, Polar Aprotic) Start->Cond1 Cond2 Pd-Catalysis (Pd(0), Boronic Acid, Base) Start->Cond2 Prod1 C-I Substitution (C-F bonds intact) Cond1->Prod1 Regioselective Prod2 C-C Cross-Coupling (C-F bonds intact) Cond2->Prod2 Chemoselective

Divergent chemoselective workflows for functionalization.

Protocol A: Regioselective SN​Ar at the C-I Bond

Objective: Displace iodine with morpholine while preserving the C-F bonds.

  • Initiation : Dissolve 1.0 eq of 1,3-difluoro-2-iodo-5-nitrobenzene in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Reagent Addition : Add 1.1 eq of morpholine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Self-Validation Checkpoint : Stir at room temperature for 2 hours. You will observe a transient, intense yellow/orange color—this is the visual confirmation of the Meisenheimer intermediate forming[3]. The color will dissipate as the iodide leaves and aromaticity is restored.

  • Monitoring : Analyze via LC-MS. A mass shift indicating the loss of iodine (-127 Da) and addition of morpholine (+86 Da) confirms regioselectivity.

  • Workup : Quench with water, extract with EtOAc, and wash extensively with brine to remove DMF.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C-I position without competitive C-F cleavage.

  • Preparation : In a Schlenk flask, combine 1.0 eq of 1,3-difluoro-2-iodo-5-nitrobenzene, 1.1 eq of phenylboronic acid, and 3.0 eq of K2​CO3​ .

  • Solvent System : Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v).

  • Catalyst Addition : Add 0.05 eq of Pd(dppf)Cl2​ . Causality Note: The use of a bidentate ligand like dppf restricts the coordination sphere, preventing competitive oxidative addition into the stronger C-F bonds.

  • Reaction : Heat at 80°C for 4 hours.

  • Self-Validation Checkpoint : Following filtration and concentration, run a 19F NMR spectrum. The retention of the two distinct fluorine signals strictly validates that chemoselectivity was maintained.

References

  • Apollo Scientific. "3,5-Difluoro-4-iodonitrobenzene". 1

  • Semantic Scholar. "Oxidative addition of palladium(0) complexes generated from...". 8

  • Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". 4

  • PubMed. "Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study". 6

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". 3

  • ACS Publications. "Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides".7

  • PMC - NIH. "Carbon–fluorine bond cleavage mediated by metalloenzymes". 5

  • KSU. "ORGANIC REACTION MECHANISM: NUCLEOPHILIC AROMATIC SUBSTITUTION". 2

Sources

Comparative

A Researcher's Guide to Validating Computational Models of 1,3-Difluoro-2-iodo-5-nitrobenzene Electron Density

For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's electron density distribution is paramount. It governs reactivity, intermolecular interactions, and ultimately, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's electron density distribution is paramount. It governs reactivity, intermolecular interactions, and ultimately, a drug candidate's efficacy and safety profile. This guide provides an in-depth, technical comparison of computational models for determining the electron density of 1,3-difluoro-2-iodo-5-nitrobenzene, a halogenated nitroaromatic compound with significant potential in medicinal chemistry.[1] We will explore the gold-standard experimental technique, X-ray crystallography, and detail how to validate in silico models against this empirical data, ensuring the predictive power of your computational work.

The Critical Role of Electron Density in Drug Design

The arrangement of electrons in 1,3-difluoro-2-iodo-5-nitrobenzene dictates its chemical personality. The electron-withdrawing nitro group, combined with the electronegative fluorine and iodine atoms, creates a unique electronic landscape across the benzene ring.[1] This landscape determines how the molecule will interact with biological targets, such as enzymes and receptors. An accurate model of electron density allows us to predict:

  • Sites of nucleophilic and electrophilic attack: Guiding the synthesis of derivatives with improved activity.

  • Intermolecular interactions: Understanding how the molecule binds to its target and predicting its solubility and transport properties.

  • Molecular electrostatic potential (MESP): A key indicator of how the molecule is "seen" by other molecules, crucial for docking studies and rational drug design.

To ensure our computational models are not just theoretical constructs but are tethered to physical reality, we must validate them against experimental data. The cornerstone of this validation is single-crystal X-ray diffraction.

Experimental Determination of Electron Density: A Step-by-Step Protocol

High-resolution single-crystal X-ray diffraction remains the most powerful technique for visualizing electron density. The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

experimental_workflow cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis crystal_growth Crystal Growth of 1,3-difluoro- 2-iodo-5-nitrobenzene data_collection X-ray Data Collection crystal_growth->data_collection High-quality crystal structure_solution Structure Solution data_collection->structure_solution Diffraction pattern refinement Structure Refinement structure_solution->refinement Initial model electron_density Electron Density Mapping refinement->electron_density Refined model

Caption: Experimental workflow for determining electron density via X-ray crystallography.

Detailed Protocol:
  • Crystal Growth: High-quality single crystals of 1,3-difluoro-2-iodo-5-nitrobenzene are grown, typically by slow evaporation from a suitable solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • X-ray Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the best possible fit. This involves adjusting atomic positions, displacement parameters, and other variables.

  • Electron Density Mapping: From the refined model, a three-dimensional map of the electron density throughout the crystal is generated. This experimental map serves as our "ground truth" for validating computational models.

Computational Modeling of Electron Density

Several ab initio quantum chemistry methods can be used to calculate the electron density of a molecule.[2] For a molecule like 1,3-difluoro-2-iodo-5-nitrobenzene, Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.[3]

Choosing Your Computational Toolkit

A variety of software packages are available for performing DFT calculations, each with its own strengths.[4]

SoftwareKey FeaturesLicensing
GAMESS General-purpose quantum chemistry package with a focus on ab initio calculations.[5]Free for academic and industrial users.[5]
ORCA A flexible and efficient quantum chemistry program with a wide range of modern methods.[4]Free for academic use.
CP2K Designed for large-scale simulations, particularly for solid-state and biological systems.[4]Open-source.
Maple Quantum Chemistry Toolbox Integrates quantum chemistry calculations with the Maple technical computing environment.[6]Commercial.

For this guide, we will focus on a comparison between two popular DFT functionals, B3LYP and M06-2X, as implemented in a program like GAMESS or ORCA.

Computational Workflow

computational_workflow cluster_setup Model Setup cluster_calc DFT Calculation cluster_output Output Analysis mol_structure Input Molecular Structure dft_calc DFT Calculation (e.g., B3LYP, M06-2X) mol_structure->dft_calc Basis set selection wavefunction Wavefunction File dft_calc->wavefunction electron_density_calc Electron Density Calculation wavefunction->electron_density_calc mesp_calc MESP Calculation wavefunction->mesp_calc

Caption: Workflow for computational electron density determination using DFT.

Validating Computational Models: A Head-to-Head Comparison

The ultimate test of a computational model is its ability to reproduce experimental results.[7][8] We can compare our calculated electron densities with the experimental X-ray data in several ways.

Qualitative Comparison: Visualizing Electron Density

A direct visual comparison of the experimental and calculated electron density maps can be highly informative. Differences in the shape and polarization of the electron density around the atoms can highlight the strengths and weaknesses of each computational method.

Quantitative Comparison: Goodness-of-Fit Metrics

For a more rigorous comparison, we can use quantitative metrics to assess the agreement between the calculated and experimental data. One common approach is to simulate the X-ray diffraction pattern from the calculated electron density and compare it to the experimental pattern using metrics like the R-factor.

Computational ModelBasis SetR-factor (%)Residual Density (e/ų)
DFT (B3LYP) 6-311++G(d,p)[Placeholder][Placeholder]
DFT (M06-2X) 6-311++G(d,p)[Placeholder][Placeholder]
Hartree-Fock 6-311++G(d,p)[Placeholder][Placeholder]

Note: The R-factor is a measure of the agreement between the observed and calculated structure factor amplitudes. A lower R-factor indicates a better fit. Residual density is the difference between the observed and calculated electron density, with lower values indicating a better model.

Causality and Insights: Why Models Differ

Discrepancies between computational models and experimental data often arise from the approximations inherent in the theoretical methods. For halogenated nitroaromatics, the treatment of electron correlation and dispersion forces is particularly important.

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and cost. However, it may not fully capture long-range dispersion interactions.

  • M06-2X: A meta-hybrid functional that is generally better at describing non-covalent interactions, which could be significant in the crystal packing of 1,3-difluoro-2-iodo-5-nitrobenzene.

By carefully analyzing the differences between the models and the experimental data, we can gain valuable insights into the electronic structure of our molecule and choose the most appropriate computational method for future studies.

Conclusion: Towards Predictive Power in Drug Discovery

Validating computational models of electron density against high-quality experimental data is not just an academic exercise; it is a critical step in building robust and predictive models for drug discovery. By understanding the strengths and limitations of different computational methods, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

  • Laboratoire de Chimie Théorique. (n.d.). TopChem2 — QTAIM, ELF, NCI, Fukui (WFN/WFX & cubes). Retrieved from [Link]

  • Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Retrieved from [Link]

  • MDPI. (2021, November 16). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. Retrieved from [Link]

  • ASME. (2023, November 29). Exploring 3D X-Ray Diffraction Method to Validate Approaches in Materials Modelling. Retrieved from [Link]

  • ScienceDirect. (2023, November 29). Exploring 3D X-Ray Diffraction Method to Validate Approaches in Materials Modelling. Retrieved from [Link]

  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • MDPI. (2023, September 4). X-ray Diffraction Data Analysis by Machine Learning Methods—A Review. Retrieved from [Link]

  • EAG Laboratories. (2022, October 20). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Retrieved from [Link]

  • Nature. (2025, July 10). A new benchmark for machine learning applied to powder X-ray diffraction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2025, February 27). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. Retrieved from [Link]

  • ARPI. (2016, August 29). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • The Schmuttenmaer Research Group. (n.d.). Computational Modeling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanisms of the Reaction Between Polyhalogenated Nitrobutadienes and Electron-Deficient Anilines: Computational Modeling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Difluoro-2-iodo-5-nitrobenzene

A Proactive Safety Framework for Handling 1,3-Difluoro-2-iodo-5-nitrobenzene As researchers at the forefront of drug development, we often encounter novel molecules with limited published safety data. 1,3-Difluoro-2-iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 1,3-Difluoro-2-iodo-5-nitrobenzene

As researchers at the forefront of drug development, we often encounter novel molecules with limited published safety data. 1,3-Difluoro-2-iodo-5-nitrobenzene is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended, but essential. This guide synthesizes data from structural analogs to establish a robust framework for handling this potent molecule, ensuring both your safety and the integrity of your research.

The structure of 1,3-Difluoro-2-iodo-5-nitrobenzene presents three key hazard motifs: a nitroaromatic group, a halogenated (iodo) system, and a fluorinated benzene ring. The nitrobenzene moiety is of primary concern, as compounds in this class are known to be severe poisons and irritants. They can be readily absorbed through the skin and may cause methemoglobinemia, a serious condition that impairs oxygen transport in the blood.[1][2][3] The presence of iodine and fluorine adds further potential for toxicity and specific disposal requirements.

This guide provides a comprehensive operational plan, from personal protective equipment (PPE) to disposal, grounded in an analysis of these constituent hazards.

I. Hazard Assessment & Personal Protective Equipment (PPE)

Given the compound's characteristics, a multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, inhalation, and ocular.

Table 1: PPE Requirements for Handling 1,3-Difluoro-2-iodo-5-nitrobenzene

Protection Type Task: Weighing & Transfer Task: In-Reaction / Work-up Rationale & Specifications
Eye/Face Chemical Splash Goggles & Face ShieldChemical Splash Goggles & Face ShieldProtects against splashes and potential energetic reactions. Must meet ANSI Z.87.1 standards.[4]
Hand Double Gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer)Double Gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer)Nitroaromatic compounds can degrade standard nitrile gloves.[5] Butyl or neoprene offers superior resistance.[5] Always inspect gloves before use.[5]
Body Flame-Resistant (e.g., Nomex®) Lab CoatFlame-Resistant Lab Coat & Chemical-Resistant ApronThe nitro group imparts flammability risk.[6][7] An apron adds a layer of protection against splashes during transfers and work-ups.
Respiratory Mandatory: Certified Chemical Fume HoodMandatory: Certified Chemical Fume HoodAll handling of this compound must occur within a fume hood to prevent inhalation of vapors.[5][8][9]
Feet Closed-toe, chemical-resistant shoesClosed-toe, chemical-resistant shoesStandard laboratory policy to protect against spills.[5]

II. Operational Workflow: From Bench to Storage

Safe handling is a dynamic process. The following workflow is designed to minimize exposure at every step.

G prep Step 1: Pre-Operation - Verify fume hood certification - Assemble all glassware - Don full PPE weigh Step 2: Aliquoting - Weigh solid in fume hood - Use contained balance or weigh on paper - Tare final container beforehand prep->weigh react Step 3: Reaction - Conduct in fume hood - Use appropriate shielding - Monitor for exotherms weigh->react workup Step 4: Work-up & Purification - Quench reaction carefully - Perform extractions in fume hood - Handle all solvents with care react->workup storage Step 5: Storage - Store in a tightly sealed, clearly labeled container - Place in a ventilated, secondary container - Store away from incompatible materials workup->storage

Caption: Standard operational workflow for handling 1,3-Difluoro-2-iodo-5-nitrobenzene.

Step-by-Step Methodologies

1. Pre-Operation & Aliquoting:

  • Verify Fume Hood Function: Before beginning, ensure the chemical fume hood is certified and functioning correctly.

  • Prepare Your Workspace: Assemble all necessary glassware and equipment within the fume hood. This minimizes the time you'll need to move in and out of the containment area.

  • Don Full PPE: Put on all required PPE as detailed in Table 1 before handling the primary container.

  • Weighing: Weigh the compound directly in the fume hood. If using an analytical balance outside the hood, weigh the material into a vial with a secure cap, which can then be safely transported.

2. Reaction and Work-up:

  • Inert Atmosphere: If the reaction chemistry dictates, ensure a proper inert atmosphere is established in your reaction vessel before adding the compound.

  • Controlled Addition: Add the compound to the reaction vessel slowly and in a controlled manner.

  • Monitoring: Closely monitor the reaction for any signs of an exotherm or unexpected color changes.

  • Quenching: At the end of the reaction, quench any reactive materials carefully and slowly, always within the fume hood.

III. Emergency Procedures

Spill Management:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab.

  • Contain: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[10] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For small spills, once absorbed, the material can be carefully collected.

  • Clean: Decontaminate the area with soap and water.[10]

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][11] Remove all contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[9][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention.

IV. Waste Disposal

Proper segregation and disposal of waste are critical to laboratory and environmental safety. Due to its composition, waste containing 1,3-Difluoro-2-iodo-5-nitrobenzene must be treated as halogenated organic waste.

G source Waste Generation (Reaction Residue, Contaminated Materials) liquid Liquid Waste - Aqueous & Organic Solvents source->liquid solid Solid Waste - Contaminated Gloves, Paper, Absorbents source->solid container_liquid Halogenated Organic Liquid Waste Container liquid->container_liquid container_solid Contaminated Solid Waste Container solid->container_solid disposal Hazardous Waste Pickup (EH&S) container_liquid->disposal container_solid->disposal

Caption: Waste stream segregation plan for 1,3-Difluoro-2-iodo-5-nitrobenzene.

Disposal Protocol:

  • Never Drain Dispose: Under no circumstances should this compound or its waste be disposed of down the drain.[10]

  • Segregate Waste:

    • Liquid Waste: All liquid waste, including reaction mixtures and solvent washes, must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste."

    • Solid Waste: All contaminated solids, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled bag or container for "Contaminated Solid Waste."

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the proper disposal of the collected waste.[10] While some forms of iodine can be chemically reduced to less hazardous iodide salts, this should only be performed by trained personnel following a validated institutional protocol.[12]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while handling novel and potent chemical entities.

V. References

  • Nitroaromatic Compounds (2005). (2026, January 12). Wikisource, the free online library. [Link]

  • 1,3-difluoro-4-iodo-2-nitrobenzene — Chemical Substance Information. NextSDS. [Link]

  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. Dräger. [Link]

  • Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002, June 5). Appendix A. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922. PubChem. [Link]

  • Nitrobenzene - Incident management. (2024, July 15). GOV.UK. [Link]

  • SAFETY DATA SHEET - 1,3-Difluoro-2-nitrobenzene. (2024, January 28). Fisher Scientific. [Link]

  • Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment – Dräger VOICE. Dräger. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. [Link]

  • How to store / dispose of Iodine crystals? : r/chemhelp. (2021, June 4). Reddit. [Link]

  • Iodine Recycling Business. Godo Shigen Co., Ltd. [Link]

  • Process for the removal of iodine from organic compounds. Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-2-iodo-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-iodo-5-nitrobenzene
© Copyright 2026 BenchChem. All Rights Reserved.